Saprorthoquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDKZSXXFWHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Saprorthoquinone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and biological studies on Saprorthoquinone are limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical structure and extrapolates potential properties, activities, and methodologies based on closely related ortho-quinones, naphthoquinones, and anthraquinones. All information derived from related compounds should be considered illustrative for this compound and requires experimental validation.
Core Concepts: The Chemical Identity of this compound
This compound is a naturally occurring ortho-quinone with the systematic IUPAC name 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione. Its chemical structure is characterized by a naphthalene-1,2-dione core, which is substituted with a methyl group, an isopropyl group, and a 4-methylpent-3-enyl group.
Chemical Structure:
-
Molecular Formula: C₂₀H₂₄O₂[1]
-
Molecular Weight: 296.4 g/mol [1]
-
Core Scaffold: Naphthalene-1,2-dione
-
Key Substituents:
-
7-methyl
-
8-(4-methylpent-3-enyl)
-
3-propan-2-yl (isopropyl)
-
The ortho-quinone moiety is a key feature, known for its electrophilicity and redox activity, which is often responsible for the biological effects of this class of compounds[2][3][4].
Quantitative Data on Related Quinones
Due to the absence of specific quantitative data for this compound, this section presents data from studies on other ortho-quinones and related naphthoquinones to provide a comparative context for potential biological activity.
Table 1: Cytotoxicity of Ortho-Quinone Analogs
The following table summarizes the cytotoxic activity (IC₅₀ values) of various L-shaped ortho-quinone analogs against different cancer cell lines. This data illustrates the potential for ortho-quinones to exhibit potent anticancer effects[5].
| Compound ID | PC3 (prostate cancer) IC₅₀ (µM) | K562 (leukemia) IC₅₀ (µM) | WM9 (melanoma) IC₅₀ (µM) |
| TB1 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TB3 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TB4 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TB6 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |
| TC1 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |
| TC3 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC5 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC9 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC11 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |
| TC12 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC15 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |
| TC16 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC17 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
Data extracted from a study on novel L-shaped ortho-quinone analogs. The study reported potent inhibitory activity at a concentration of 5 µM for the listed compounds, with some showing better activity than the positive controls, tanshinone IIA and paclitaxel[5].
Table 2: Antimicrobial Activity of Quinone-Based Compounds
This table presents the Minimum Inhibitory Concentration (MIC) values for a quinone compound against various bacterial strains, indicating its potential as an antimicrobial agent[6][7][8].
| Bacterial Strain | 1,6-dihydro 8-propylanthraquinone MIC (µg/mL) |
| E. coli ΔtolC | 10 |
| B. subtilis 168 | 10 |
| S. aureus DSM 20231 | 10 |
| S. aureus Mu50 (VISA) | 8 |
VISA: Vancomycin-Intermediate Staphylococcus aureus
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following sections describe general methodologies for the isolation, synthesis, and biological evaluation of related quinone compounds, which can be adapted for the study of this compound.
Isolation and Characterization of Naphthoquinones from Plant Material
This protocol outlines a general procedure for the extraction and isolation of naphthoquinones from plant sources[9][10][11][12].
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots, leaves) is extracted with a suitable solvent, such as 95% ethanol, at room temperature or with heating.
-
The crude extract is obtained by removing the solvent under reduced pressure.
-
-
Partitioning:
-
The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform or diethyl ether to separate compounds based on their polarity. The organic phase, containing the less polar naphthoquinones, is collected.
-
-
Chromatographic Purification:
-
Column Chromatography: The concentrated organic phase is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds.
-
Sephadex LH-20 Chromatography: Fractions containing the compounds of interest can be further purified using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative Thin-Layer Chromatography (TLC): For final purification of small quantities, preparative TLC can be employed with an appropriate solvent system.
-
-
Structure Elucidation:
-
The structure of the isolated compounds is determined using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.
-
-
General Synthesis of Substituted Naphthalene-1,2-diones
The synthesis of substituted naphthalene-1,2-diones can be challenging. A potential approach involves the regioselective synthesis of a substituted naphthalene precursor followed by oxidation to the ortho-quinone. One such strategy is the electrophilic cyclization of alkynes[13].
-
Synthesis of Substituted Naphthalene Precursor:
-
A substituted arene-containing propargylic alcohol is subjected to a 6-endo-dig electrophilic cyclization.
-
Reagents such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) in a suitable solvent like acetonitrile or dichloromethane can be used to initiate the cyclization.
-
This method allows for the regioselective synthesis of a variety of substituted naphthalenes.
-
-
Oxidation to Naphthalene-1,2-dione:
-
The resulting substituted naphthalene can then be oxidized to the corresponding ortho-quinone. This step can be sensitive and may require specific oxidizing agents that selectively oxidize the desired positions without affecting other functional groups.
-
Note: The specific precursors and reaction conditions would need to be designed and optimized for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines[5].
-
Cell Culture:
-
Human cancer cell lines (e.g., PC3, K562, WM9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
The compound to be tested is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The cells are treated with the compound or a vehicle control and incubated for a specific period (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
-
Data Analysis:
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Specific signaling pathways activated by this compound have not been elucidated. However, based on the known mechanisms of other ortho-quinones, a plausible mechanism of action involves the induction of oxidative stress and apoptosis[2][3][4].
Hypothetical Signaling Pathway for Ortho-Quinone Induced Cytotoxicity
Ortho-quinones are electrophilic and can react with cellular nucleophiles, such as glutathione (GSH), leading to its depletion and an increase in reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades that lead to programmed cell death (apoptosis).
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
This diagram illustrates a potential mechanism where this compound leads to the depletion of glutathione (GSH), resulting in increased reactive oxygen species (ROS). The subsequent oxidative stress can activate signaling proteins like Protein Kinase C (PKC) and RAS, which in turn trigger the apoptotic cascade, ultimately leading to cancer cell death[2][3]. It is important to reiterate that this is a generalized pathway for ortho-quinones and requires experimental validation for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Cytotoxicity of Novel L-Shaped Ortho-Quinone Analogs through Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and chemopreventive evaluation of novel naphthoquinone compounds from Alkanna tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Saprorthoquinone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saprorthoquinone, a naturally occurring ortho-quinone, has emerged as a compound of interest within the scientific community due to its documented cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and a summary of its biological activity with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug development.
Discovery and Natural Sources
This compound, chemically identified as 4,5-seco-5,10-friedo-abieta-3,5(10),6,8,13-pentaene-11,12-dione, was first isolated from the root of Salvia prionitis Hance in 1988.[1] Subsequent phytochemical investigations have identified its presence in other species of the Salvia genus, notably Salvia atropatana and Salvia montbretii.[2][3] These plants, belonging to the Lamiaceae family, are recognized for their rich composition of bioactive secondary metabolites, including a diverse array of diterpenoids.
The initial discovery of this compound was part of a broader study on the chemical constituents of Salvia prionitis, a plant used in traditional Chinese medicine.[1] This pioneering work laid the foundation for further exploration of its biological activities.
Experimental Protocols: Isolation of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. While the seminal 1988 publication lacks a detailed experimental protocol, subsequent studies on related diterpenoids from Salvia species provide a representative methodology.
General Experimental Workflow for Isolation of Diterpenoid Quinones from Salvia sp.
References
The Biosynthesis of Saprorthoquinone: A Putative Pathway in Salvia Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Saprorthoquinone, a bioactive diterpenoid quinone isolated from the roots of several Salvia species, has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. Due to the limited direct research on its biosynthesis, this guide extrapolates from the well-characterized biosynthesis of structurally related abietane-type diterpenoids in Salvia species, particularly the tanshinones from Salvia miltiorrhiza. This document outlines the precursor pathways, key enzymatic steps, and proposes a logical sequence of reactions leading to the formation of this compound. Detailed experimental methodologies commonly employed in the elucidation of such pathways are also provided, alongside visualizations of the proposed biosynthetic route and experimental workflows.
Introduction
This compound is a diterpenoid characterized by an abietane carbon skeleton and an ortho-quinone moiety. Its full chemical name is 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione. It has been isolated from medicinal plants of the Salvia genus, including Salvia prionitis, Salvia montbretii, and Salvia hypargeia. The biological activities of many diterpenoid quinones, such as the renowned tanshinones from Salvia miltiorrhiza, include anticancer, antibacterial, and anti-inflammatory properties, suggesting that this compound may also possess significant therapeutic potential.
The biosynthesis of diterpenoids in plants is a complex process involving multiple cellular compartments and a diverse array of enzymes. While the specific pathway to this compound has not been experimentally elucidated, the conservation of biosynthetic machinery for related compounds within the Salvia genus allows for the construction of a scientifically grounded putative pathway.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Diterpene Precursor: The synthesis of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP).
-
Construction of the Abietane Skeleton: The cyclization of GGPP to form the characteristic tricyclic abietane carbon skeleton.
-
Modification and Aromatization: A series of post-cyclization modifications, including oxidation and rearrangement, to form the final this compound structure.
Stage 1: Formation of Geranylgeranyl Diphosphate (GGPP)
The biosynthesis of all terpenoids, including diterpenoids, begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways contribute to the formation of IPP and DMAPP:
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily contributes to the biosynthesis of sesquiterpenoids and triterpenoids.
-
The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway is the primary source of precursors for monoterpenoids, diterpenoids, and tetraterpenoids.[1]
Given that diterpenoid biosynthesis in Salvia predominantly occurs in the plastids, the MEP pathway is considered the main route for the supply of IPP and DMAPP for this compound formation.[2]
Three molecules of IPP are sequentially condensed with one molecule of DMAPP by geranylgeranyl diphosphate synthase (GGPPS) to yield the C20 precursor, geranylgeranyl diphosphate (GGPP) .[1]
Stage 2: Formation of the Abietane Skeleton
The formation of the characteristic tricyclic abietane skeleton from the linear GGPP is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs):
-
Class II diTPS (Copalyl Diphosphate Synthase - CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[1]
-
Class I diTPS (Kaurene Synthase-Like - KSL): This enzyme facilitates the ionization of the diphosphate group from (+)-CPP and a subsequent rearrangement cascade to form the tricyclic hydrocarbon intermediate, miltiradiene .[3] Miltiradiene is the common precursor for the vast majority of abietane-type diterpenoids in Salvia.[1]
Stage 3: Post-Cyclization Modifications and Formation of this compound
This stage involves a series of oxidative modifications of the miltiradiene skeleton, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact sequence for this compound is unknown, a plausible pathway can be proposed based on the biosynthesis of related compounds like ferruginol and tanshinones.[1][3]
-
Aromatization of the C-ring: The miltiradiene skeleton undergoes a series of oxidative reactions, likely catalyzed by a cytochrome P450 enzyme (e.g., a homolog of CYP76AH1 from S. miltiorrhiza), to form the aromatic C-ring, yielding ferruginol .[1]
-
Further Oxidations and Rearrangements: Subsequent hydroxylations and oxidative rearrangements, catalyzed by other specific cytochrome P450s , would be required to introduce the oxygen functions and modify the A and B rings to form the naphthalene core.
-
Formation of the ortho-Quinone: The final step would involve the oxidation of a catechol-like intermediate to the characteristic ortho-quinone structure of this compound. This oxidation could be catalyzed by a polyphenol oxidase or a similar enzyme.
The following diagram illustrates the putative biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway like that of this compound typically involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify candidate genes encoding the enzymes involved in the this compound biosynthetic pathway.
Methodology: Transcriptome Analysis
-
Plant Material: Collect tissues from Salvia species known to produce this compound (e.g., roots of S. prionitis). It is often beneficial to include tissues that do not produce the compound as a negative control, and also to elicit production using methyl jasmonate or other elicitors to enhance the expression of biosynthetic genes.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).
-
Identify transcripts encoding enzymes typically involved in diterpenoid biosynthesis, such as GGPPS, diTPSs (CPS and KSL), and cytochrome P450s.
-
Perform differential gene expression analysis to identify genes that are highly expressed in this compound-producing tissues or under elicitation conditions.
-
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of the candidate genes identified through transcriptome analysis.
Methodology: Heterologous Expression and in vitro Enzyme Assays
-
Cloning and Expression:
-
Amplify the full-length coding sequences of candidate genes (e.g., a putative CPS, KSL, or CYP450) from cDNA.
-
Clone the amplified sequences into appropriate expression vectors for E. coli (for soluble enzymes like CPS and KSL) or yeast (for membrane-bound enzymes like CYPs).
-
Express the recombinant proteins in the chosen heterologous host.
-
-
in vitro Enzyme Assays:
-
Purify the recombinant enzymes.
-
For a candidate CPS, incubate the purified enzyme with GGPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of (+)-CPP.
-
For a candidate KSL, incubate the purified enzyme with (+)-CPP and analyze for the production of miltiradiene.
-
For a candidate CYP450, perform assays using microsomal preparations from the expressing yeast. Incubate the microsomes with the putative substrate (e.g., miltiradiene or ferruginol) and NADPH. Analyze the reaction products by LC-MS to identify hydroxylated intermediates.
-
-
Product Identification: The structure of the enzymatic products should be confirmed by comparison with authentic standards or by Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material can be produced.
The following diagram illustrates a general workflow for the functional characterization of biosynthetic enzymes.
Caption: Experimental workflow for enzyme functional characterization.
in vivo Pathway Reconstruction
Objective: To confirm the roles of the identified enzymes in the context of a living system.
Methodology: Transient Expression in Nicotiana benthamiana
-
Vector Construction: Clone the candidate biosynthetic genes into plant expression vectors.
-
Agroinfiltration: Introduce the expression vectors into Agrobacterium tumefaciens. Infiltrate the engineered Agrobacterium strains into the leaves of N. benthamiana. Co-infiltrate multiple genes to reconstruct a segment of the pathway.
-
Metabolite Extraction and Analysis: After a few days of incubation, harvest the infiltrated leaf tissue. Extract the metabolites and analyze by LC-MS for the production of the expected intermediates or final product.
Quantitative Data
As the biosynthetic pathway of this compound has not been specifically elucidated, there is currently no quantitative data available in the literature regarding enzyme kinetics, precursor conversion rates, or product yields for its biosynthesis. The table below is provided as a template for how such data could be presented once it becomes available through future research.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| ScCPS | GGPP | Data not available | Data not available | Data not available |
| ScKSL | (+)-CPP | Data not available | Data not available | Data not available |
| ScCYP450-1 | Miltiradiene | Data not available | Data not available | Data not available |
| ScCYP450-2 | Ferruginol | Data not available | Data not available | Data not available |
| ScOxidase | Dihydroxynaphthalene intermediate | Data not available | Data not available | Data not available |
Sc denotes a hypothetical enzyme from a Salvia species producing this compound.
Conclusion and Future Perspectives
This technical guide has outlined a putative biosynthetic pathway for this compound in Salvia species, based on the well-established principles of diterpenoid biosynthesis and knowledge of related pathways. The proposed pathway provides a solid framework for future research aimed at the definitive elucidation of this compound biosynthesis. The experimental protocols described herein represent the standard methodologies that will be instrumental in identifying and characterizing the specific genes and enzymes involved.
Future research should focus on:
-
Transcriptome and Genome Sequencing: Generating genomic and transcriptomic resources for this compound-producing Salvia species to facilitate gene discovery.
-
Functional Genomics: Systematically characterizing the functions of candidate CPS, KSL, and cytochrome P450 enzymes.
-
Metabolic Engineering: Reconstructing the this compound biosynthetic pathway in heterologous hosts such as yeast or N. benthamiana to enable sustainable production and the generation of novel derivatives.
A thorough understanding of the biosynthesis of this compound will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for its biotechnological applications in the pharmaceutical and other industries.
References
Saprorthoquinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Saprorthoquinone, a diterpenoid quinone with potential cytotoxic activities. This document consolidates key chemical and biological data, outlines experimental protocols for its investigation, and proposes signaling pathways potentially modulated by this compound based on current research on similar chemical structures.
Core Data Summary
A summary of the essential quantitative data for this compound is presented in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 102607-41-0 | [1] |
| Molecular Formula | C₂₀H₂₄O₂ | [1] |
| Molecular Weight | 296.40 g/mol | [1] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the investigation of this compound's biological activity are provided below. These protocols are based on established methods used for assessing the cytotoxicity and mechanism of action of quinone-based compounds in cancer cell lines, particularly the PC3 human prostate cancer cell line, on which this compound has shown cytotoxic effects.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate PC3 cells in a 96-well plate at a density of 5 x 10³ cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS). Incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-80 µM) for 48 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Following treatment, add 12 mM MTT solution to each well and incubate for 4 hours.
-
Solubilization: After incubation, remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader, with a reference wavelength of 670 nm. Each concentration should be tested in triplicate.[2]
b) Acridine Orange/Propidium Iodide (AO/PI) Double Staining
This method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed and treat PC3 cells with this compound as described for the MTT assay.
-
Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and stain with a mixture of acridine orange (100 µg/mL) and propidium iodide (100 µg/mL).
-
Visualization: Observe the cells under a fluorescence microscope. Viable cells will appear green with intact nuclei, early apoptotic cells will show bright green nuclei with chromatin condensation, late apoptotic cells will have orange to red nuclei with condensed or fragmented chromatin, and necrotic cells will display uniformly red nuclei.
c) High-Content Screening (HCS) for Apoptosis
HCS provides a multiparametric analysis of cellular events, including apoptosis.
-
Cell Seeding and Treatment: Culture PC3 cells in a suitable multi-well plate and treat with this compound.
-
Staining: Utilize fluorescent dyes that specifically stain for apoptotic markers, such as condensed nuclei (e.g., Hoechst 33342), caspase activation, and mitochondrial membrane potential.
-
Image Acquisition and Analysis: Use an HCS instrument to automatically acquire and analyze images, quantifying the percentage of apoptotic cells based on the selected parameters.
Apoptosis Mechanism Assays
a) Caspase Bioluminescence Assay
This assay quantifies the activity of key executioner caspases (caspase-3 and -7) and initiator caspases (caspase-8 and -9) involved in apoptosis.
-
Cell Lysis: After treatment with this compound, lyse the PC3 cells to release cellular contents.
-
Substrate Addition: Add a luminogenic caspase substrate (e.g., a substrate for caspase-3/7) to the cell lysate.
-
Luminescence Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that can be measured using a luminometer. The intensity of the signal is proportional to caspase activity.
b) Western Blotting for Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
-
Protein Extraction: Extract total protein from this compound-treated and untreated PC3 cells.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic proteins such as Bcl-2, Bax, cleaved caspase-3, and cytochrome c.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Harvest this compound-treated PC3 cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the determination of the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Logical Relationships
Based on the known mechanisms of other cytotoxic quinone compounds, particularly in prostate cancer cells, the following signaling pathways are proposed as potential targets of this compound. The diagrams below, generated using the DOT language, illustrate these hypothetical pathways and a general experimental workflow for investigating the cytotoxic effects of this compound.
Proposed Mechanism of this compound-Induced Apoptosis
Quinone-containing compounds are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways, as well as through the modulation of key apoptotic regulatory proteins.
Caption: Proposed signaling pathways for this compound-induced apoptosis in cancer cells.
Experimental Workflow for Cytotoxicity and Apoptosis Studies
The following workflow outlines a logical sequence of experiments to characterize the cytotoxic and apoptotic effects of this compound on PC3 cells.
Caption: A logical workflow for investigating the cytotoxic effects of this compound.
Synthesis of this compound
Concluding Remarks
This compound presents as a promising candidate for further investigation as a potential anticancer agent, given its demonstrated cytotoxicity against PC3 prostate cancer cells. The experimental protocols and proposed signaling pathways outlined in this guide provide a solid foundation for researchers to delve deeper into its mechanism of action. Future studies should focus on confirming the proposed signaling pathways through targeted experiments and on developing a robust total synthesis method to enable further preclinical and clinical evaluation.
References
Saprorthoquinone: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprorthoquinone, a rearranged abietane diterpene, has emerged as a molecule of interest in the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Biological Data
The biological activities of this compound have been quantitatively assessed, primarily focusing on its cytotoxic and anti-inflammatory effects. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µg/mL) |
| RAW 264.7 (Murine Macrophage) | MTT | 2.5 ± 0.1 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay Type | Parameter Measured | Inhibition at ¾ IC50 | Inhibition at ½ IC50 |
| RAW 264.7 (Murine Macrophage) | Griess Assay | Nitric Oxide (NO) Release | 100% | 94-96% |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are the protocols for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: RAW 264.7 monocyte/macrophage murine cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (typically ranging from 0 to 100 µg/mL) for a specified incubation period (e.g., 24 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration, e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by interpolation from the sigmoidal cytotoxicity curves.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of this compound was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
Principle: The Griess reagent system is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Protocol:
-
Cell Seeding and Stimulation: RAW 264.7 cells are seeded in 96-well plates and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of this compound.
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Griess Reagent Addition: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Color Development: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
Review of Saprorthoquinone literature for novel research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprorthoquinone, a naturally occurring naphthoquinone, has emerged as a molecule of interest in cancer research. First isolated from Salvia prionitis, this compound has demonstrated significant cytotoxic effects against leukemia cells. More recent studies on related compounds from other Salvia species have further highlighted the potential of the seco-abietane diterpenoid class, to which this compound belongs, as a source for novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols, derived from studies on closely related compounds, are presented to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound, with the IUPAC name 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione, is a diterpenoid quinone. Its chemical structure is characterized by a naphthalene-1,2-dione core substituted with isopropyl and prenyl groups.
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₂ |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione |
| CAS Number | 102607-41-0 |
Biological Activity: Cytotoxicity
The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines.
Quantitative Cytotoxicity Data
Initial studies revealed that this compound exhibits strong cytotoxic activity against P388 leukemia cells in vitro[1]. More recently, a mixture of this compound and its isomer, aethiopinone, isolated from the roots of Salvia atropatana, demonstrated significant cytotoxicity against human prostate cancer (PC3) cells[2][3].
| Compound/Mixture | Cell Line | IC₅₀ (µg/mL) |
| This compound & Aethiopinone Mixture | PC3 (Prostate Cancer) | 8.73[2][3] |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following sections provide detailed methodologies for the isolation of similar compounds and for the assessment of cytotoxicity and apoptosis, based on established techniques used for related natural products.
Isolation of Seco-Abietane Diterpenoids from Salvia Species (Representative Protocol)
This protocol is a general guide for the isolation of compounds like this compound from Salvia roots.
-
Extraction:
-
Air-dried and powdered roots of the Salvia species are extracted with a suitable solvent, such as petroleum ether or methanol, at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate, gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions showing similar TLC profiles are combined.
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Cytotoxicity Assessment: MTT Assay (for P388 or PC3 cells)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding:
-
Cancer cells (e.g., P388 or PC3) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.
-
-
Compound Treatment:
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The cells are treated with the different concentrations of the compound and incubated for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
-
Apoptosis Detection: Western Blot for Bax and PARP
Western blotting can be used to detect changes in the expression of key apoptosis-related proteins.
-
Protein Extraction:
-
Cells are treated with the test compound for a specified time.
-
The cells are then lysed to extract total protein.
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for Bax and PARP.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the relative expression levels of Bax and the cleavage of PARP.
-
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, studies on a mixture containing this compound suggest that its cytotoxic effects are mediated through the induction of apoptosis.
Apoptotic Pathway
The study on the mixture of this compound and aethiopinone indicated an increase in the pro-apoptotic protein Bax and the cleavage of PARP in PC3 cells[2][3]. This suggests the involvement of the intrinsic apoptotic pathway.
Caption: Putative apoptotic pathway induced by this compound.
Experimental Workflow for Mechanism of Action Studies
To further investigate the mechanism of action of this compound, the following experimental workflow is proposed.
Caption: Proposed workflow for elucidating this compound's mechanism.
Future Directions
The available data on this compound, while limited, strongly suggests its potential as an anticancer agent. Future research should focus on:
-
Total Synthesis: Development of a synthetic route for this compound to enable further biological evaluation and structure-activity relationship studies.
-
Comprehensive Biological Screening: Evaluation of this compound against a broader panel of cancer cell lines and in vivo models.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by this compound.
-
Analogue Development: Synthesis and evaluation of this compound analogues to optimize potency and selectivity.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a starting point for further investigation into this promising natural product.
References
Saprorthoquinone Derivatives: A Technical Guide to Their Potential as Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saprorthoquinone, a rearranged abietane diterpene, and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their anticancer and anti-inflammatory properties. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and an exploration of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic applications of these natural product-inspired compounds.
Introduction
Quinones are a class of organic compounds that are widely distributed in nature and are known for their diverse biological activities. Among them, this compound and its related derivatives, which belong to the rearranged abietane diterpenes, have garnered attention for their potent cytotoxic and anti-inflammatory effects. These compounds are characterized by a unique tricyclic core structure, which can be synthetically modified to enhance their therapeutic properties. This guide will delve into the synthesis, biological evaluation, and mechanisms of action of this compound derivatives.
Biological Activities of this compound Derivatives
This compound and its analogs have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.
Anticancer Activity
This compound derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. This compound derivatives have been found to possess potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in inflammatory cells.
Quantitative Data Summary
The biological activities of this compound and related compounds have been quantified using various in vitro assays. The following tables summarize the key data from published studies.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Pygmaeocin B | HT29 (Colon Cancer) | 6.69 ± 1.2 | [1] |
| Precursor 13 | HT29 (Colon Cancer) | 2.7 ± 0.8 | [1] |
| This compound | RAW 264.7 (Macrophage) | >100 | [1] |
| Pygmaeocin B | RAW 264.7 (Macrophage) | 23.3 ± 1.2 | [1] |
| Precursor 13 | RAW 264.7 (Macrophage) | 17.5 ± 0.9 | [1] |
| Pygmaeocin C | RAW 264.7 (Macrophage) | >100 | [1] |
| Viridoquinone | RAW 264.7 (Macrophage) | 50.2 ± 2.5 | [1] |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | IC50 (ng/mL) | % NO Inhibition (at ¾ IC50) | Reference |
| Pygmaeocin B | NO Inhibition | 33.0 ± 0.8 | 100% | [1] |
| This compound | NO Inhibition | - | 100% | [1] |
| Viridoquinone | NO Inhibition | - | 100% | [1] |
| Precursor 13 | NO Inhibition | - | 99.6% | [1] |
| Pygmaeocin C | NO Inhibition | - | 91% | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available starting materials such as abietic acid. The process involves a series of chemical transformations to construct the rearranged abietane skeleton and introduce the ortho-quinone functionality. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.[1]
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[1]
-
Cell Seeding:
-
Cultivate cancer cells (e.g., HT29, B16-F10, HepG2) and RAW 264.7 macrophage cells in appropriate culture medium.
-
Seed the cells in 96-well plates at a density of 5.0-15.0 x 10³ cells/mL in a final volume of 200 µL per well.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Add varying concentrations of the compounds (e.g., 0-100 µg/mL) to the wells.
-
Incubate the plates for 72 hours.
-
-
MTT Addition:
-
Add 100 µL of MTT solution (0.5 mg/mL in 50% PBS and 50% medium) to each well.
-
Incubate for 1.5 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Nitric Oxide (NO) Inhibition Assay
This protocol is used to evaluate the anti-inflammatory activity of this compound derivatives by measuring the inhibition of NO production in LPS-stimulated macrophages.[1]
-
Cell Seeding and Stimulation:
-
Seed RAW 264.7 cells in 24-well plates at a density of 6 x 10⁴ cells/well.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10 µg/mL.
-
-
Compound Treatment:
-
After 24 hours of stimulation, treat the cells with the test compounds at various sub-cytotoxic concentrations (e.g., ¾ IC50, ½ IC50, and ¼ IC50) for 48 hours.
-
-
Griess Reaction:
-
Collect 150 µL of the cell culture supernatant.
-
Mix the supernatant with 25 µL of Griess reagent A (0.1% n-(1-naphthyl) ethylenediamine dihydrochloride) and 25 µL of Griess reagent B (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Signaling Pathways
The biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways.
Intrinsic Apoptosis Pathway
The cytotoxic activity of some this compound-related compounds is associated with the activation of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of caspases, which are the executioners of apoptosis.
LPS-Induced Inflammatory Pathway
The anti-inflammatory effects of this compound derivatives are attributed to their ability to interfere with the lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages. This pathway leads to the production of pro-inflammatory mediators like nitric oxide (NO).
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of natural product-inspired compounds with promising anticancer and anti-inflammatory activities. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the synthetic routes for improved yields and scalability, and conducting in vivo studies to validate the therapeutic potential of these compounds. The exploration of novel derivatives and their evaluation against a broader range of biological targets will undoubtedly open new avenues for the development of effective treatments for cancer and inflammatory diseases.
References
In Silico Prediction of Putative Saprorthoquinone Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies hypothesized for the prediction of protein targets for Saprorthoquinone, a naphthoquinone natural product. In the absence of direct experimental and computational studies on this compound, this document leverages findings from structurally analogous quinone-containing compounds, namely lapachol and shikonin, to outline a putative target prediction strategy. This guide details common computational protocols, summarizes potential quantitative outputs, and visualizes relevant biological pathways and experimental workflows. The objective is to provide a foundational framework for researchers initiating drug discovery and development programs centered on this compound and related naphthoquinones.
Introduction to this compound and In Silico Target Prediction
This compound is a naturally occurring naphthoquinone that, like many quinone-containing compounds, holds potential for therapeutic applications due to its chemical structure. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and advancing it as a potential drug candidate.
In silico target prediction, or computational target fishing, offers a rapid and cost-effective approach to hypothesize the biological targets of small molecules.[1][2] These methods utilize the compound's structure to screen against vast databases of protein targets, predicting potential interactions based on chemical similarity, structural complementarity, or machine learning models.[3][4] This guide will extrapolate from established in silico workflows for other natural products to propose a robust strategy for this compound.[5][6][7]
Proposed In Silico Target Prediction Workflow for this compound
A multi-faceted in silico approach is recommended to increase the confidence of target prediction. This typically involves a combination of ligand-based and structure-based methods.
Methodologies and Experimental Protocols
Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules often have similar biological activities.
-
Chemical Similarity Searching: This involves comparing the 2D or 3D structure of this compound against databases of compounds with known biological targets. The Tanimoto coefficient is a commonly used metric for this comparison.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. A model for this compound can be built and used to screen for proteins that have binding sites complementary to this pharmacophore.
-
Machine Learning: Deep learning models can be trained on large datasets of drug-target interactions to predict novel interactions.[8] A model could predict potential targets for this compound based on its structural features.[9]
Structure-Based Approaches
These methods require the 3D structure of potential protein targets.
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (protein target) to form a stable complex.[10][11][12] The output is typically a binding energy or score, indicating the strength of the interaction.
-
Protocol:
-
Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem) and prepare it by adding hydrogen atoms, assigning partial charges, and minimizing its energy.
-
Receptor Preparation: Obtain the 3D crystal structure of a potential protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition: Identify the active or allosteric binding site on the protein.
-
Docking Simulation: Use software like AutoDock or Glide to perform the docking calculations.
-
Analysis: Analyze the resulting poses and their corresponding binding energies.
-
-
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. For drug-target interactions, MD can assess the stability of the predicted binding pose from molecular docking.
-
Protocol:
-
System Setup: The docked protein-ligand complex is placed in a simulated environment (e.g., a box of water molecules with ions to neutralize the system).
-
Minimization and Equilibration: The system's energy is minimized, and then it is gradually heated and equilibrated to a physiological temperature and pressure.
-
Production Run: The simulation is run for a specific period (e.g., 100 nanoseconds).[13][14]
-
Trajectory Analysis: The trajectory of the simulation is analyzed to determine the stability of the complex, often by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).[13]
-
-
Quantitative Data from Analogous Naphthoquinones
The following tables summarize the types of quantitative data obtained from in silico studies of lapachol and shikonin, which can be expected in similar studies on this compound.
Table 1: Molecular Docking Binding Energies of Lapachol and its Derivatives with Potential Protein Targets.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| Lapachol | Tumor Protein (HER-2) | - | -9.66 | [15] |
| Nickel Lapachol | Tumor Protein (3POZ) | 3POZ | -10.32 | [15] |
| Nickel Lapachol | Tumor Protein (1P4O) | 1P4O | -10.25 | [15] |
| Lapachol Derivative VI | SARS-CoV-2 Nsp9 | - | - | [13] |
| Lapachol Derivative IX | SARS-CoV-2 Nsp9 | - | - | [13] |
Table 2: In Silico and In Vitro Data for Shikonin Against Predicted Targets.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | In Vitro IC50 | Reference |
| Shikonin | Protein Tyrosine Phosphatase 1B (PTP1B) | - | 15.51 µM | [16] |
| Shikonin | Aldose Reductase | - | - | [17] |
| Shikonin Glucoside | SARS-CoV-2 Main Protease | -8.079 | - | [18] |
| Shikonin | CXCL8 | - | - | [19] |
Putative Signaling Pathways
Based on the predicted targets for analogous compounds, this compound may modulate various signaling pathways. For instance, shikonin has been shown to affect pathways related to cancer progression and cell senescence.[19]
References
- 1. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current computational methods for predicting protein interactions of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]
- 6. biorxiv.org [biorxiv.org]
- 7. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]
- 8. Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors | Research, Society and Development [rsdjournal.org]
- 12. Structure Based Multitargeted Molecular Docking Analysis of Selected Furanocoumarins against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico evaluation of lapachol derivatives binding to the Nsp9 of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Assessment of Antidiabetic Activity of the Shikonin by Allosteric Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) Using State of Art: An In Silico and In Vitro Tactics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of antidiabetic properties of shikonin by targeting aldose reductase enzyme: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unveiling the Potentiality of Shikonin Derivatives Inhibiting SARS-CoV-2 Main Protease by Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic bioinformatics analysis reveals the role of shikonin in blocking colon cancer progression by identifying senescence-induced genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Saprorthoquinone: A Compound of Research Interest
Abstract
Introduction to Saprorthoquinone
This compound is a natural product found in plants of the Salvia genus. Its complex structure, featuring a substituted naphthalene-1,2-dione core, makes it a challenging synthetic target and an interesting candidate for biological evaluation. Naphthoquinones are a well-studied class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound suggests potential for unique biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem |
| CAS Number | 102607-41-0 | United States Biological |
| Molecular Formula | C₂₀H₂₄O₂ | United States Biological |
| Molecular Weight | 296.4 g/mol | PubChem |
| Purity (typical) | ≥98% | United States Biological |
| Storage | -20°C under inert atmosphere | United States Biological |
Proposed Synthetic Pathway for this compound
A specific, peer-reviewed total synthesis of this compound has been cited as "The seminal total synthesis by Duan and Cai (1997)"; however, the detailed publication is not readily accessible. Therefore, a plausible retrosynthetic analysis is presented here to guide potential synthetic efforts. The proposed synthesis breaks down the target molecule into more readily available precursors.
Application Notes and Protocols for the Detection and Quantification of Anthraquinones and Hydroquinones
A Note on "Saprorthoquinone": The term "this compound" did not yield specific results in scientific literature searches and is likely a misspelling. The analytical methods detailed below are for anthraquinones and hydroquinones, structurally related classes of compounds to which a potential "this compound" may belong. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these common quinone structures.
High-Performance Liquid Chromatography (HPLC) for Anthraquinone Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of anthraquinones in various matrices, including plant extracts and pharmaceutical formulations.[1][2][3] Reversed-phase HPLC with a C18 column is the most common approach.[1][4][5]
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of anthraquinones.
Detailed Experimental Protocol: Isocratic HPLC Method
This protocol is adapted for the simultaneous quantification of multiple anthraquinones.[6]
-
Sample Preparation (from Plant Material):
-
Weigh 20 mg of powdered plant material.
-
For hydrolysis of glycosides to aglycones, perform an acidic methanol extraction: Add 20 mL of methanol containing 5% HCl and reflux for 1 hour.[6]
-
For extraction of free anthraquinones, use a non-polar solvent like chloroform or ethyl acetate, or polar solvents like methanol or ethanol for glycosides.[7]
-
After extraction, filter the solution through a 0.45 µm syringe filter prior to injection.[6]
-
-
HPLC Instrumentation and Conditions:
-
Method Validation:
-
Linearity: Prepare standard solutions of anthraquinones (e.g., rhein, emodin, chrysophanol) at five different concentrations to construct calibration curves by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a sample and calculating the percentage recovery.
-
Precision: Assess intra-day and inter-day precision by analyzing a sample multiple times on the same day and on different days, respectively. The relative standard deviation (RSD) should be calculated.
-
Quantitative Data Summary for HPLC Methods
| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Rhein, Aloe-emodin, Emodin, Chrysophanol | Not specified | > 0.9998 | Not specified | Not specified | 100.3–100.5 | < 5 | [6] |
| Rhein, Emodin, Chrysophanol, Physcion | 0.25–5.00 | > 0.999 | 0.07–0.11 | 0.20–0.34 | Not specified | Not specified | [4] |
| 9,10-anthraquinone | Not specified | 0.9991 | 0.178 | 0.594 | 89.2–94.7 | < 3 | [8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quinone Analysis
LC-MS/MS offers high sensitivity and selectivity for the quantification of quinones, especially at trace levels in complex biological matrices.[9]
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the LC-MS/MS analysis of quinones.
Detailed Experimental Protocol: UPLC-MS/MS for Pyrroloquinoline Quinone (PQQ)
This protocol is for the quantification of PQQ in rat plasma and can be adapted for other quinones.[9]
-
Sample Preparation (from Rat Plasma):
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add an internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.9 µm).[10]
-
Mobile Phase: Gradient elution with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[11][12]
-
Flow Rate: 0.4 mL/min.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6475, Shimadzu LCMS-8060).[10][12]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary for LC-MS/MS Methods
| Analyte(s) | Linearity Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) | Accuracy (Bias %) | Precision (RSD %) | Reference |
| Pyrroloquinoline Quinone (PQQ) | 10 - 10,000 | > 0.99 | 10 | -7.73 to 7.30 | 1.79 to 10.73 | [9] |
| 6PPD-Quinone | 0.01 - 100 | > 0.99 (r²) | Not specified (LOD was 3.1 pg/g) | 85 to 122 (for neat standards) | 11.4 (at LOQ) | [10][12] |
UV-Visible Spectrophotometry for Hydroquinone Quantification
UV-Vis spectrophotometry is a simple, rapid, and economical method for the determination of hydroquinone in various preparations.[13][14]
Logical Relationship for UV-Vis Quantification
Caption: Logical flow for quantification using UV-Vis spectrophotometry.
Detailed Experimental Protocol: UV-Vis for Hydroquinone in Cream
This protocol is for the quantification of hydroquinone in a cream formulation.[13][15]
-
Preparation of Standard Solution:
-
Accurately weigh 5 mg of pure hydroquinone and dissolve it in 50 mL of methanol to obtain a 100 ppm stock solution.[15]
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 40 µg/mL by diluting with a suitable buffer (e.g., pH 5.5 phosphate buffer).[13]
-
-
Determination of Maximum Wavelength (λmax):
-
Sample Preparation (from Cream):
-
Weigh 25 mg of the whitening cream and dissolve it in 50 mL of methanol.[15]
-
Shake the solution until it is homogenized.
-
Pipette 1 mL of this solution into a cuvette for measurement.
-
-
Measurement and Quantification:
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax using a UV-Vis spectrophotometer with methanol or the buffer as a blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of hydroquinone in the sample solution from the calibration curve using its measured absorbance.
-
Quantitative Data Summary for UV-Vis Methods
| Analyte | Linearity Range (µg/mL or ppm) | Correlation Coefficient (r²) | λmax (nm) | Reference |
| Hydroquinone | 5 - 40 | 0.998 | 289.6 | [13] |
| Hydroquinone | 3 - 13 (ppm) | Not specified | Not specified | [17] |
| Hydroquinone | 0.36 - 25 (ppm) | 0.9999 | 293 | [16] |
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Development and validation of a liquid chromatographic method with diode array detection for the determination of anthraquinones, flavonoids and other natural dyes in aged silk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. via.library.depaul.edu [via.library.depaul.edu]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 16. mdpi.com [mdpi.com]
- 17. ojs3.unpatti.ac.id [ojs3.unpatti.ac.id]
High-Performance Liquid Chromatography for the Analysis of Saprorthoquinone
Application Note and Protocol
This document provides a comprehensive guide for the analysis of Saprorthoquinone using High-Performance Liquid Chromatography (HPLC). The described methodology is intended for researchers, scientists, and professionals involved in drug development and quality control who require a robust and reliable method for the quantification of this compound. The protocol is based on established methods for the analysis of similar quinone compounds.
Introduction
This compound is a member of the quinone family, a class of organic compounds that are of significant interest in pharmaceutical and biological research due to their diverse physiological activities. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, formulation development, and quality assurance of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of complex mixtures and the quantification of active pharmaceutical ingredients. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the preparation of samples and standards, as well as the instrumental conditions for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized or distilled)
-
Formic acid or Orthophosphoric acid (analytical grade)
-
0.45 µm membrane filters for solvent and sample filtration
Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound. These are based on typical conditions for quinone analysis.[1][2][3]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | A time-based gradient can be optimized for optimal separation. A typical starting point is 80% A and 20% B, gradually increasing the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 25 °C |
| Detection Wavelength | A UV-Vis or DAD detector should be used. The maximum absorbance wavelength for this compound should be determined by scanning a standard solution (a common range for quinones is 254 nm - 440 nm).[2][3] |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1 - 200 µg/mL).[4]
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid). A general procedure for a solid dosage form is provided below:
-
Weighing and Dissolution: Accurately weigh and finely powder a representative sample. Transfer a known amount of the powder to a volumetric flask.
-
Extraction: Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water) and sonicate for 15-30 minutes to ensure complete dissolution of the analyte.[4]
-
Dilution: Dilute the solution to the mark with the extraction solvent and mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines.[5] Key validation parameters are summarized in the table below. The values presented are representative and should be determined experimentally for this compound.
| Parameter | Typical Value |
| Retention Time (tR) | Dependent on specific conditions, should be reproducible. |
| Linearity (r²) | ≥ 0.999[4] |
| Limit of Detection (LOD) | 0.05 - 1.0 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.15 - 3.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interfering peaks from placebo or degradation products at the retention time of the analyte. |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound analysis by HPLC.
Signaling Pathway (Illustrative Example)
While a specific signaling pathway for "this compound" is not defined, many quinones are known to induce cellular responses through the generation of reactive oxygen species (ROS) and activation of stress-response pathways like Nrf2. The following diagram provides an illustrative example of such a pathway.
Caption: Illustrative signaling pathway for quinone-induced oxidative stress response.
References
- 1. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Fast and sensitive high performance liquid chromatography analysis of cosmetic creams for hydroquinone, phenol and six preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for the determination of thymoquinone in growth cell medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Saprorthoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Saprorthoquinone and its NMR Analysis
This compound, with the chemical name 7-Methyl-8-(4-Methylpent-3-Enyl)-3-Propan-2-Ylnaphthalene-1,2-Dione, is a naturally occurring ortho-quinone found in various Salvia species. Its complex structure, featuring a naphthalene-1,2-dione core and multiple alkyl substituents, necessitates advanced analytical techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound.
These application notes provide a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and interpretation of spectral data. The information herein is intended to assist researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in their studies of this and related compounds.
Chemical Structure
IUPAC Name: 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione Molecular Formula: C₂₀H₂₄O₂ CAS Number: 102607-41-0
Hypothetical ¹H and ¹³C NMR Data for this compound
Due to the limited availability of public experimental NMR data for this compound, the following tables present a hypothetical, yet realistic, set of ¹H and ¹³C NMR chemical shifts. These values are predicted based on the known structure of this compound and comparison with structurally similar diterpenoid quinones isolated from Salvia species. These data should serve as a guide for the interpretation of experimentally acquired spectra.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.55 | s | - | 1H |
| H-5 | 7.85 | d | 8.0 | 1H |
| H-6 | 7.40 | d | 8.0 | 1H |
| H-1' (isopropyl CH) | 3.20 | sept | 7.0 | 1H |
| H-2', H-3' (isopropyl CH₃) | 1.25 | d | 7.0 | 6H |
| H-4' (side chain CH₂) | 2.80 | t | 7.5 | 2H |
| H-5' (side chain CH₂) | 2.30 | m | - | 2H |
| H-6' (side chain CH) | 5.15 | t | 7.0 | 1H |
| H-8' (side chain CH₃) | 1.70 | s | - | 3H |
| H-9' (side chain CH₃) | 1.65 | s | - | 3H |
| 7-CH₃ | 2.50 | s | - | 3H |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 182.5 |
| C-2 (C=O) | 180.0 |
| C-3 | 148.0 |
| C-4 | 125.0 |
| C-4a | 130.5 |
| C-5 | 135.0 |
| C-6 | 132.0 |
| C-7 | 145.0 |
| C-8 | 138.0 |
| C-8a | 133.0 |
| C-1' (isopropyl CH) | 28.0 |
| C-2', C-3' (isopropyl CH₃) | 22.5 |
| C-4' (side chain CH₂) | 29.5 |
| C-5' (side chain CH₂) | 26.0 |
| C-6' (side chain CH) | 123.0 |
| C-7' (side chain C) | 132.5 |
| C-8' (side chain CH₃) | 25.8 |
| C-9' (side chain CH₃) | 17.9 |
| 7-CH₃ | 20.5 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A proper sample preparation is crucial for obtaining high-quality NMR spectra. For lipophilic compounds like this compound, the following protocol is recommended.
Materials:
-
This compound sample (minimum 5 mg for ¹H NMR, 15-20 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃), 99.8% atom D
-
NMR tube (5 mm, high precision)
-
Glass Pasteur pipette and cotton or glass wool
-
Small vial
Procedure:
-
Ensure the this compound sample is dry and free of residual solvents. If necessary, dry the sample under high vacuum for several hours.
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the sample completely. Sonication may be used sparingly if needed.
-
Prepare a filtration pipette by placing a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the sample solution through the prepared pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
NMR Instrument Parameters
The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra of this compound on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Spectral Width (SW): 20 ppm (-5 to 15 ppm)
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration and experiment time)
-
Spectral Width (SW): 240 ppm (-20 to 220 ppm)
2D NMR Experiments: For complete structural assignment, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities of protons.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for NMR analysis of this compound.
Plausible Signaling Pathway Involvement of this compound
Ortho-quinones are known to be electrophilic and can interact with cellular nucleophiles, thereby modulating various signaling pathways. A plausible mechanism for this compound's biological activity involves the Keap1-Nrf2 and NF-κB pathways, which are critical in cellular stress response and inflammation.
Caption: Plausible signaling pathway of this compound.
Conclusion
NMR spectroscopy is a powerful and essential technique for the structural characterization of complex natural products like this compound. The protocols and data provided in these application notes offer a foundational guide for researchers. While the NMR data presented is hypothetical, it is based on sound chemical principles and data from related compounds, providing a reliable starting point for spectral interpretation. Further investigation into the biological activities of this compound is warranted, and the proposed signaling pathway offers a potential framework for such studies.
Application Notes and Protocols for Assessing the Biological Activity of Quinone Compounds
Disclaimer: The term "Saprorthoquinone" did not yield specific results in scientific literature searches. It is presumed that this may be a novel compound or a typographical error. The following application notes and protocols are provided as a representative guide for assessing the biological activity of a hypothetical quinone compound, drawing upon established methodologies for similar molecules such as anthraquinones and naphthoquinones.
These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel quinone-based compounds.
Cytotoxicity Assessment
The initial evaluation of a potential anti-cancer compound involves determining its cytotoxicity against various cancer cell lines. The MTT or PrestoBlue® assays are commonly employed for this purpose, providing a quantitative measure of cell viability.
Table 1: Cytotoxicity of Compound X (A Hypothetical Quinone) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLaS3 | Cervical Carcinoma | 45[1] |
| HCT116 | Colon Cancer | 35 |
| HT29 | Colon Cancer | 42[2] |
| A549 | Lung Adenocarcinoma | 19[3] |
| NCI-H187 | Small Cell Lung Cancer | 25[4] |
| BC | Breast Cancer | 30[4] |
IC50 values are hypothetical and for illustrative purposes, based on reported activities of various quinone derivatives.
Protocol: Cell Viability using PrestoBlue® Assay[5]
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the hypothetical "this compound" in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).
-
Treat the cells with the different concentrations of the compound and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.[1]
-
-
PrestoBlue® Assay:
-
Add 10 µL of PrestoBlue® reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration to determine the IC50 value.
-
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a quinone compound.
Induction of Apoptosis
Many quinone-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Key indicators of apoptosis include the activation of caspases and the fragmentation of DNA.
Table 2: Apoptotic Effects of Compound X (A Hypothetical Quinone) on HCT116 Cells
| Assay | Parameter | Result at IC50 (48h) |
| Caspase-3 Activity | Fold Increase vs. Control | 4.5-fold[1] |
| DNA Fragmentation | Observation | Ladder formation observed[1] |
| Flow Cytometry | % Sub-G1 (Apoptotic) Cells | 35%[1] |
Protocol: Caspase-3 Activity Assay[1][6]
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Treat HCT116 cells with the IC50 concentration of "this compound" for 48 hours.
-
Harvest the cells and lyse them in a chilled lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Enzyme Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm.
-
The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
-
Protocol: DNA Fragmentation Analysis[1]
This assay visualizes the characteristic ladder pattern of DNA fragmentation during apoptosis.
-
DNA Extraction:
-
Treat cells as described above.
-
Extract genomic DNA using a DNA extraction kit.
-
-
Agarose Gel Electrophoresis:
-
Load the extracted DNA onto a 1.5% agarose gel.
-
Run the electrophoresis to separate DNA fragments by size.
-
Visualize the DNA under UV light after staining with ethidium bromide. A "ladder" of DNA fragments indicates apoptosis.[1]
-
Apoptosis Induction Pathway
Caption: Hypothetical pathway of apoptosis induction by a quinone.
Cell Cycle Analysis
Some quinone derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific phases, preventing cell division.
Table 3: Cell Cycle Distribution of HCT116 Cells after Treatment with Compound X
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60% | 25% | 15% |
| Compound X (IC50, 24h) | 20% | 10% | 70%[2] |
Protocol: Cell Cycle Analysis by Flow Cytometry[1]
This method uses propidium iodide (PI) staining to determine the DNA content of cells, thereby revealing their distribution in the different phases of the cell cycle.
-
Cell Treatment and Fixation:
-
Treat HCT116 cells with "this compound" for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified. An accumulation of cells in a particular phase indicates cell cycle arrest.[2]
-
Signaling Pathway Modulation
Investigating the effect of a compound on specific signaling pathways can elucidate its mechanism of action. Quinones have been shown to modulate pathways like JAK/STAT and MAPK.[2][6][7][8]
Protocol: Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction:
-
Treat cells with "this compound" for the desired time.
-
Lyse the cells and determine the protein concentration of the lysate.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total STAT3, JAK2, p38 MAPK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate to produce a chemiluminescent signal.
-
Capture the signal using an imaging system. The band intensity corresponds to the protein level.
-
JAK/STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK/STAT pathway by a quinone compound.
References
- 1. Induction of apoptosis in tumor cells by three naphthoquinone esters isolated from Thai medicinal plant: Rhinacanthus nasutus KURZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthraquinone derivative C10 inhibits proliferation and cell cycle progression in colon cancer cells via the Jak2/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of a Quinone-containing Cockroach Sex Pheromone in Human Lung Adenocarcinoma Cells [pherobase.com]
- 4. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-associated changes in SAPK/JNK and p38 MAPK signaling in response to the generation of ROS by 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Thymoquinone on Cell Proliferation, Oxidative Damage, and Toll-like Signaling Pathway Genes in H1650 Lung Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of Saprorthoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprorthoquinone is a novel ortho-quinone derivative with potential therapeutic applications as an antimicrobial agent. This document provides detailed application notes and standardized protocols for evaluating its in vitro antimicrobial activity. The methodologies described herein are fundamental for the preliminary screening and characterization of this compound's efficacy against a panel of pathogenic microorganisms. The primary assays covered are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar well diffusion assay for assessing the zone of inhibition.
Data Presentation
The antimicrobial efficacy of this compound can be quantified and summarized for comparative analysis. The following tables present hypothetical data to illustrate how results can be structured.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains.
| Test Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 128 |
| Candida albicans ATCC 90028 | Fungus | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | 32 | 128 | 4 | Bacteriostatic |
| Escherichia coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
Table 3: Zone of Inhibition Diameters for this compound (1 mg/mL).
| Test Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 22 |
| Enterococcus faecalis ATCC 29212 | 18 |
| Escherichia coli ATCC 25922 | 15 |
| Pseudomonas aeruginosa ATCC 27853 | 11 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][2][3]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inocula standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipette
-
Incubator (35-37°C)[2]
-
Plate reader (optional, for OD measurements)
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[4] Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculation:
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.[2]
-
-
Interpretation of Results:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from Protocol 1
-
Nutrient agar plates
-
Sterile pipette or inoculating loop
-
Incubator (35-37°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.[5]
-
Protocol 3: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.[6][7]
Materials:
-
This compound solution
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inocula standardized to 0.5 McFarland turbidity
-
Sterile cork borer (6-8 mm diameter)[6]
-
Sterile pipette
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Evenly swab the entire surface of the MHA plate to create a bacterial lawn.[7] Allow the plate to dry for a few minutes.
-
-
Creating Wells:
-
Use a sterile cork borer to create uniform wells in the agar.[6]
-
-
Application of this compound:
-
Pipette a fixed volume (e.g., 100 µL) of the this compound solution into each well.[6]
-
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve this compound (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates in an inverted position at 35-37°C for 18-24 hours.[8]
-
-
Measurement and Interpretation:
-
Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[8] A larger zone of inhibition indicates greater antimicrobial activity.
-
Potential Mechanism of Action of Quinone-based Compounds
Quinone compounds are known to exert their antimicrobial effects through various mechanisms. While the specific pathway for this compound needs to be elucidated, potential mechanisms based on related compounds include:
-
Disruption of Cell Membrane and Wall: Quinones can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[9][10]
-
Inhibition of Nucleic Acid and Protein Synthesis: Some quinones can bind to bacterial DNA and inhibit DNA gyrase, an enzyme essential for DNA replication.[11] They may also interfere with protein synthesis.[12]
-
Generation of Reactive Oxygen Species (ROS): The redox cycling of quinones can lead to the production of superoxide radicals and other ROS, which cause oxidative damage to cellular components.
-
Inhibition of Biofilm Formation: Certain quinones have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[12][13]
References
- 1. youtube.com [youtube.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. botanyjournals.com [botanyjournals.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. hereditybio.in [hereditybio.in]
- 9. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Saprorthoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprorthoquinone is a novel ortho-quinone compound of significant interest for its potential therapeutic properties. Preliminary structural analysis suggests that this compound may possess antioxidant capabilities due to its chemical structure, which allows for the stabilization of free radicals. This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). Additionally, potential antioxidant signaling pathways that could be modulated by this compound are discussed.
Data Presentation: Antioxidant Capacity of this compound (Hypothetical Data)
The following tables summarize hypothetical quantitative data for the antioxidant capacity of this compound as determined by various assays. These tables are for illustrative purposes to guide researchers in presenting their findings.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | 10 | 25.3 ± 1.8 | 39.8 |
| 25 | 48.9 ± 2.5 | ||
| 50 | 75.1 ± 3.1 | ||
| 100 | 92.4 ± 2.2 | ||
| Ascorbic Acid (Standard) | 5 | 52.1 ± 2.0 | 4.8 |
| 10 | 94.5 ± 1.5 |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | TEAC (Trolox Equivalents) |
| This compound | 5 | 30.2 ± 2.1 | 1.2 |
| 10 | 58.7 ± 3.0 | ||
| 20 | 85.4 ± 2.7 | ||
| Trolox (Standard) | 5 | 45.6 ± 1.9 | 1.0 |
| 10 | 93.8 ± 1.6 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II)/µg) |
| This compound | 50 | 0.458 ± 0.021 | 0.85 |
| 100 | 0.892 ± 0.035 | ||
| FeSO4 (Standard) | 100 µM | 0.512 ± 0.018 | - |
| 500 µM | 1.987 ± 0.052 | - |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | Concentration (µg/mL) | Net Area Under Curve (AUC) | ORAC Value (µM Trolox Equivalents/µg) |
| This compound | 10 | 1850 ± 150 | 1.5 |
| 20 | 3500 ± 210 | ||
| Trolox (Standard) | 12.5 µM | 2500 ± 180 | - |
| 50 µM | 8500 ± 320 | - |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Prepare serial dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or standard to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant causes a decolorization that is measured spectrophotometrically.[3]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[6]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7]
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[8]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.
-
Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. Prepare this solution fresh for each assay.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the different concentrations of this compound, Trolox standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in the fluorescence reader and start recording the fluorescence every minute for at least 60 minutes at 37°C.[9]
-
-
Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µM Trolox equivalents.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Caption: FRAP Assay Workflow.
Caption: ORAC Assay Workflow.
Antioxidant Signaling Pathway
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.[10] A key pathway in this process is the Nrf2-Keap1 pathway.[11]
Caption: Nrf2-Keap1 Antioxidant Response Pathway.
Pathway Description: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 is modified, leading to the release of Nrf2.[11] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to counteract oxidative stress.[10][11] Investigating the ability of this compound to activate this pathway would provide valuable insights into its mechanism of action beyond direct radical scavenging.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidants | Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
Saprorthoquinone: Application Notes for a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprorthoquinone, identified as 7-Methyl-8-(4-Methylpent-3-Enyl)-3-Propan-2-Ylnaphthalene-1,2-Dione, is a naturally occurring ortho-quinone found in several species of the Salvia genus, including Salvia montbretii, Salvia prionitis, and Salvia hypargeia. While direct therapeutic evaluation of this compound is limited in publicly available research, the broader class of ortho-quinones, naphthoquinones, and anthraquinones has demonstrated significant potential as therapeutic agents, particularly in oncology and inflammatory diseases. This document provides a detailed overview of the potential applications of this compound based on the known biological activities of its chemical class and the medicinal properties of the plant species in which it is found.
The Salvia genus is well-documented for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. These properties are attributed to the rich phytochemical composition of these plants, which includes various terpenoids, flavonoids, and quinones[4][5]. As a constituent of these medicinally active plants, this compound is a promising candidate for further investigation.
Potential Therapeutic Applications
Based on the activities of related quinone compounds, this compound is hypothesized to have potential in the following areas:
-
Anticancer Activity: Quinone derivatives are known to exhibit cytotoxic effects against various cancer cell lines[6][7][8][9]. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent apoptosis in cancer cells[10][11]. They can also act as alkylating agents, forming covalent bonds with essential macromolecules like DNA and proteins, thereby disrupting cellular function[10].
-
Anti-inflammatory Activity: Several quinones have demonstrated potent anti-inflammatory effects[12][13][14]. Their mechanisms of action can include the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway, which would reduce the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines[13][15].
Quantitative Data on Related Quinones
While specific quantitative data for this compound is not yet available, the following table summarizes the cytotoxic and anti-inflammatory activities of representative naphthoquinone and anthraquinone derivatives to provide a comparative context for future studies.
| Compound Class | Compound Example | Assay | Cell Line/Model | IC50 Value | Reference |
| Naphthoquinones | Juglone | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 5.22 ± 2.41 μM | [16] |
| Plumbagin | Cytotoxicity (MTT Assay) | DU-145 (Prostate Cancer) | 1-3 μM | [8] | |
| Lawsone Derivative | Cytotoxicity (Cell Viability Assay) | HeLa (Cervical Cancer) | More cytotoxic than Etoposide | [17] | |
| Various Derivatives | Inhibition of NO Production | RAW 264.7 Macrophages | 1.7 to 49.7 μM | [12] | |
| Anthraquinones | Emodin | Inhibition of NO Production | RAW 264.7 Macrophages | Potent inhibitor | [13] |
| Rhein | Inhibition of NF-κB activation | RAW 264.7 Macrophages | Significant inhibition | [15] | |
| 2'-OH-Torosaol I | Cytotoxicity (MTT Assay) | B16F10-Nex2 (Melanoma) | Highly potent | [18] | |
| Doxorubicin | Cytotoxicity (Resazurin Reduction Assay) | MDA-MB-468 (Breast Cancer) | 0.01 μM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the dose-dependent cytotoxic effect of this compound on cancer cell lines.
a. Materials:
-
Cancer cell lines (e.g., MCF-7, DU-145, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with the prepared dilutions of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
c. Workflow Diagram:
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
b. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known anti-inflammatory drug).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Griess Reagent Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of nitric oxide inhibition.
c. Signaling Pathway Diagram:
Mechanism of Action
The therapeutic effects of ortho-quinones are primarily attributed to two key chemical properties:
-
Redox Cycling and ROS Generation: Ortho-quinones can undergo redox cycling, a process involving their reduction to semiquinones and hydroquinones, which then autoxidize back to the quinone form. This cycle generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. In cancer cells, which often have a compromised antioxidant defense system, this increase in oxidative stress can lead to DNA damage, protein oxidation, lipid peroxidation, and ultimately, apoptosis[10][11].
-
Electrophilic Arylation: The electrophilic nature of the quinone ring allows for nucleophilic addition reactions with cellular macromolecules. This can lead to the covalent modification and inactivation of critical proteins, such as enzymes involved in cell proliferation and survival, and can also cause DNA damage through adduction[10].
Mechanism of Action Diagram:
Conclusion
This compound represents a promising, yet underexplored, natural product with potential therapeutic applications in cancer and inflammatory diseases. The information and protocols provided herein, based on the well-established activities of the broader quinone class, offer a foundational framework for researchers to initiate comprehensive investigations into the specific biological effects and mechanisms of action of this compound. Further studies are warranted to isolate and purify this compound in sufficient quantities for rigorous preclinical evaluation, which will be crucial in determining its true therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. constituents-from-salvia-species-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]
- 5. [Advances in chemical constituents and bioactivity of Salvia genus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic benefits of Salvia species: A focus on cancer and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory and Antiosteoarthritis Effects of Saposhnikovia divaricata ethanol Extract: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Saprorthoquinone: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprorthoquinone is a naturally occurring diterpenoid ortho-quinone isolated from the roots of plants in the Salvia genus, such as Salvia prionitis.[1] As a member of the rearranged abietane diterpenoid class, this compound has garnered interest within the scientific community for its potential therapeutic applications. Preclinical research has demonstrated its cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and its role as an enzyme inhibitor.[2] These activities suggest that this compound could be a valuable lead compound in the development of new anticancer and anti-inflammatory agents.
This document provides detailed application notes and protocols for the in vitro and in vivo evaluation of this compound, based on published scientific literature. The information is intended to guide researchers in designing and executing experiments to further explore the therapeutic potential of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | [3] |
| CAS Number | 102607-41-0 | [4][5] |
| Molecular Formula | C₂₀H₂₄O₂ | [1][6] |
| Molecular Weight | 296.4 g/mol | [6] |
| Appearance | Red crystals | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
In Vitro Applications & Data
This compound has demonstrated notable bioactivity in several key areas of therapeutic interest. The following tables summarize the quantitative data from various in vitro assays.
Anticancer Activity
This compound exhibits cytotoxic effects against a range of cancer cell lines.[1][7] Mechanistic studies suggest that this activity is mediated, at least in part, through the induction of apoptosis and cell cycle arrest at the S-phase.[7]
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| HT29 | Colon Cancer | MTT Assay | 6.69 ± 1.2 | ~22.6 | [7] |
| Hep G2 | Hepatocellular Carcinoma | MTT Assay | > 25 | > 84.3 | [7] |
| B16-F10 | Murine Melanoma | MTT Assay | > 25 | > 84.3 | [7] |
| P-388 | Murine Lymphocytic Leukemia | Not Specified | Not Specified | 1.95 | [1][8] |
| KB | Human Epidermoid Carcinoma | Not Specified | Not Specified | Not Specified | [1] |
| HL-60 | Human Promyelocytic Leukemia | MTT Assay | Not Specified | 2.36 | [8] |
| SPC-A4 | Lung Cancer | MTT Assay | Not Specified | 2.75 | [9] |
Note: IC₅₀ values were converted from µg/mL to µM using the molecular weight of 296.4 g/mol where necessary.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter Measured | IC₅₀ (µM) | Reference |
| RAW 264.7 | Nitric Oxide Inhibition | NO Production | 33.0 ± 0.8 (ng/mL) | [7] |
Note: The original reference reported the IC₅₀ for a related compound, pygmaeocin B, as 33.0 ± 0.8 ng/mL. While the abstract mentions this compound was tested and showed high activity, its specific IC50 for NO inhibition is not explicitly stated in the provided text. The abstract does state all tested orthoquinones, including this compound, showed high anti-inflammatory activity with percentages between 40 and 100%.[7]
Enzyme Inhibition
Recent studies have identified this compound as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. This finding opens up avenues for its investigation in cancer immunotherapy.[2]
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme Target | Assay Type | IC₅₀ (µM) | Positive Control | Reference |
| IDO1 | HeLa cell-based assay | 1.54 | Epacadostat (0.008) | [2] |
Experimental Protocols: In Vitro
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against adherent cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Target cancer cell lines (e.g., HT29, Hep G2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol measures the ability of this compound to inhibit the production of NO in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound (dissolved in DMSO)
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (in 100 µL of medium) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of NO inhibition for each this compound concentration compared to the LPS-only control.
-
Calculate the IC₅₀ value.
-
Optional: Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
In Vivo Applications & Protocols
As of the latest literature review, specific in vivo efficacy, pharmacokinetic, and toxicology studies for this compound have not been published. Therefore, the following protocols are generalized based on standard preclinical evaluation of similar diterpenoid quinones derived from Salvia species.[1][6] These should be adapted and optimized based on preliminary in vitro data and tolerability studies.
Protocol 3: In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure to evaluate the antitumor activity of this compound using a subcutaneous tumor xenograft model.
Animals and Husbandry:
-
Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
Materials:
-
This compound
-
Vehicle for administration (e.g., a mixture of DMSO, Cremophor EL, and saline; to be optimized for solubility and tolerability)
-
Cancer cell line known to be sensitive to this compound in vitro (e.g., HT29)
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
If used, mix the cell suspension 1:1 with Matrigel on ice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
Monitor the mice daily for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Groups:
-
Group 1: Vehicle control (e.g., intraperitoneal (i.p.) or oral gavage)
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapeutic agent)
-
-
Administer the treatment daily (or as determined by a prior tolerability study) for a period of 2-4 weeks.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency to monitor toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
The primary endpoint is tumor growth inhibition. The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if significant toxicity is observed (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
At the end of the study, euthanize the animals, excise the tumors, and record their final weights.
-
Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of the observed effects.
-
Protocol 4: Preliminary Pharmacokinetic (PK) and Toxicity Assessment
A preliminary PK and dose-range finding study is crucial before initiating efficacy studies to understand the drug's exposure and to establish a maximum tolerated dose (MTD).
Animals:
-
Species: Healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Dose-Range Finding (Acute Toxicity):
-
Administer single ascending doses of this compound to small groups of animals (n=3 per group) via the intended clinical route (e.g., i.p. or oral).
-
Observe the animals for 7-14 days for signs of toxicity and mortality.
-
The MTD is defined as the highest dose that does not cause significant morbidity or >10% body weight loss.
-
-
Pharmacokinetic Study:
-
Administer a single, well-tolerated dose of this compound to a group of cannulated or non-cannulated animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
Use the plasma concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
-
Conclusion
This compound is a promising natural product with demonstrated in vitro anticancer, anti-inflammatory, and enzyme-inhibiting properties. The data and protocols presented here provide a framework for researchers to further investigate its mechanism of action and to evaluate its therapeutic potential in preclinical models. While in vivo data for this compound is currently lacking, the generalized protocols offer a starting point for its evaluation in animal models, a critical step in its journey through the drug development pipeline. Further research is warranted to fully elucidate the pharmacological profile of this intriguing diterpenoid quinone.
References
- 1. Anti-inflammatory and antinociceptive effects of tilifodiolide, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. phcog.com [phcog.com]
- 4. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [D-p-Cl-Phe6,Leu17]-VIP | CAS:102805-45-8 | Selective VIP receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Anti-inflammatory and antitumor activities of the chloroform extract and anti-inflammatory effect of the three diterpenes isolated from Salvia ballotiflora Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diterpenoids from Saliva plebeia R. Br. and Their Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (NSC 648341) | 天然产物 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Saprorthoquinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Saprorthoquinone synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and other ortho-quinones?
The most common precursors for the synthesis of ortho-quinones, including likely analogues of this compound, are substituted phenols and catechols. The choice of starting material will depend on the specific substituents required on the final this compound molecule.
Q2: What is the primary synthetic strategy for converting these precursors to this compound?
The core transformation is the oxidation of the phenol or catechol starting material. A variety of oxidizing agents can be employed, and the selection of the appropriate reagent is critical for achieving a high yield and minimizing side reactions.
Q3: My this compound product appears to be unstable and decomposes upon isolation. What could be the cause?
Ortho-quinones are known to be highly reactive and can be unstable.[1][2] This instability can lead to dimerization, polymerization, or reaction with nucleophiles present in the reaction mixture.[1] To mitigate this, it is crucial to handle the product under controlled conditions, potentially at low temperatures and under an inert atmosphere. In some cases, in-situ trapping of the ortho-quinone with a desired nucleophile can be a viable strategy to form a more stable derivative.[2]
Q4: I am observing the formation of a dark-colored precipitate in my reaction mixture. What is this and how can I avoid it?
The formation of a dark precipitate is often indicative of polymerization of the ortho-quinone product, similar to the formation of melanin from indole-5,6-quinone. This is a common issue arising from the high reactivity of the quinone. To minimize polymerization, consider shortening the reaction time, running the reaction at a lower temperature, or using a more dilute solution.
Troubleshooting Guide
Low Yield
Problem: The yield of my this compound synthesis is consistently low.
Possible Causes & Solutions:
-
Incomplete Oxidation: The oxidizing agent may not be potent enough, or the reaction conditions may not be optimal.
-
Side Reactions: The formation of para-quinone isomers or other byproducts can significantly reduce the yield of the desired ortho-quinone.
-
Solution: The choice of oxidizing agent can influence regioselectivity. For instance, diphenylseleninic anhydride has been shown to be highly selective for ortho-quinone formation, even with an unblocked para-position.[4] Careful analysis of the crude reaction mixture by techniques like NMR or LC-MS can help identify the major side products and guide further optimization.
-
-
Product Degradation: As mentioned in the FAQs, ortho-quinones can be unstable.
-
Solution: Minimize the time the product is in solution and consider a rapid workup at low temperatures. If the pure ortho-quinone is not required for the subsequent step, telescoping the reaction (i.e., carrying the crude product directly into the next reaction) might be a suitable strategy.
-
-
Issues during Purification: The reactive nature of ortho-quinones can lead to losses during chromatographic purification.
-
Solution: If column chromatography is necessary, consider using a less activated silica gel and running the column quickly. In some cases, crystallization or precipitation may be a milder purification method.
-
Data Presentation
Table 1: Comparison of Oxidizing Agents for ortho-Quinone Synthesis from Phenols
| Oxidizing Agent | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| o-Iodoxybenzoic acid (IBX) | Substituted Phenols | Varies | Room Temp | 6 - 53 h | Varies | [3] |
| Diphenylseleninic anhydride | α-Naphthol | Tetrahydrofuran | 50 °C | 15 min | 62 | [4] |
| Diphenylseleninic anhydride | Carvacrol | Tetrahydrofuran | 50 °C | 15 min | 60 | [4] |
| Diphenylseleninic anhydride | Thymol | Tetrahydrofuran | 50 °C | 15 min | 69 | [4] |
Experimental Protocols
General Protocol for the Oxidation of a Phenol to an ortho-Quinone using IBX
This protocol is a general guideline based on the regioselective oxidation of phenols to ortho-quinones using o-Iodoxybenzoic acid (IBX).[3]
-
Preparation: To a solution of the substituted phenol (1 equivalent) in a suitable solvent (e.g., DMSO, acetonitrile), add IBX (1-1.2 equivalents).
-
Reaction: Stir the suspension at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary significantly depending on the substrate.[3]
-
Work-up: Once the reaction is complete, the mixture is typically filtered to remove the reduced iodine species. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.
Visualizations
References
- 1. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of phenols to ortho-quinones using diphenylseleninic anhydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Quinone Compounds in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with quinone compounds, such as Saprorthoquinone, during experiments.
Troubleshooting Guide: Enhancing Solubility of Quinone Compounds
Researchers often face challenges in dissolving quinone derivatives due to their generally hydrophobic nature. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.
Initial Assessment and Solvent Selection
The first step in addressing solubility problems is to select an appropriate solvent. The choice of solvent can significantly impact the success of your experiment.
Problem: The quinone compound is not dissolving in the desired aqueous medium for cell culture experiments.
Solution:
-
Organic Solvents as a First Step: Many quinone-based compounds exhibit poor water solubility. Therefore, it's recommended to first dissolve the compound in a small amount of an organic solvent before diluting it into the aqueous experimental medium.
-
Commonly Used Organic Solvents:
-
Dimethyl sulfoxide (DMSO): A versatile solvent for many organic compounds. It is often used to prepare high-concentration stock solutions.[1][2] A final concentration of DMSO in cell culture media should generally be kept low (typically ≤ 0.5% v/v) to avoid cytotoxicity.[2]
-
Ethanol: Another common solvent for creating stock solutions. Similar to DMSO, the final concentration in the medium should be minimized.
-
Other Organic Solvents: Depending on the specific quinone derivative, other solvents like acetone, acetonitrile, or isopropanol might be effective.[1][3] Always check the compatibility of the solvent with your experimental setup and cell type.[4][5][6][7]
-
Experimental Protocol: Preparing a Stock Solution with an Organic Solvent
-
Weigh the desired amount of the quinone compound in a sterile microcentrifuge tube.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex or gently warm the solution (if the compound is heat-stable) to facilitate dissolution.
-
Once fully dissolved, this stock solution can be serially diluted into the aqueous culture medium to the desired final concentration. Ensure thorough mixing upon dilution to avoid precipitation.
Troubleshooting Workflow for Solubility Issues
If initial attempts with common organic solvents are unsuccessful, the following workflow can guide further troubleshooting efforts.
Caption: A workflow diagram for troubleshooting quinone solubility.
Advanced Strategies for Enhancing Solubility
If basic solvent adjustments are insufficient, more advanced techniques may be necessary.
-
pH Modification: The solubility of some quinone compounds can be pH-dependent. Adjusting the pH of the aqueous solution may improve solubility.[8] For instance, acidic or basic conditions can ionize functional groups, increasing their interaction with water. However, ensure the final pH is compatible with your experimental system.[9]
-
Use of Co-solvents and Surfactants: Incorporating a co-solvent or a non-ionic surfactant can enhance solubility. For example, a small percentage of polyethylene glycol (PEG) or Pluronic F-68 can help to keep hydrophobic compounds in solution.
-
Structural Modification: For long-term drug development, chemical modification of the quinone scaffold can be a powerful strategy. Adding hydrophilic groups, such as hydroxyl (-OH), amino (-NH2), or sulfonic acid (-SO3H) moieties, can significantly increase aqueous solubility.[10][11]
Quantitative Data on Quinone Solubility
The following table summarizes the solubility of a representative quinone compound, Thymoquinone, in various aqueous solutions. This data illustrates how solubility can be influenced by the solvent and pH.
| Solvent/Condition | Solubility (µg/mL) |
| Water | 669.13 ± 5.4 |
| 0.1 N HCl | 653.64 ± 1.9 |
| Phosphate Buffer (pH 5) | 619 ± 7.6 |
| Phosphate Buffer (pH 7.4) | 566.43 ± 0.19 |
| Phosphate Buffer (pH 9) | 549.19 ± 0.46 |
Data adapted from a study on Thymoquinone solubility and stability. The values represent the concentration after 24 hours. Note that stability can also be a factor in the apparent solubility over time.[8]
Frequently Asked Questions (FAQs)
Q1: My quinone compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?
A1: This is a common issue known as "salting out." Here are a few things to try:
-
Increase the volume of the final medium: Diluting into a larger volume can help keep the compound in solution.
-
Pre-warm the medium: Warming the medium slightly (e.g., to 37°C) can sometimes improve solubility.
-
Vortex while diluting: Vigorously mixing the medium while adding the stock solution can prevent localized high concentrations that lead to precipitation.
-
Use a three-step dilution method: First, dilute the DMSO stock 10-fold in pre-warmed fetal bovine serum (FBS), then perform the final dilution into the cell culture medium.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A2: While it can vary between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). Higher concentrations can be toxic to cells. It is always best to run a vehicle control (medium with the same concentration of DMSO) to ensure that the observed effects are from your compound and not the solvent.
Q3: Can I use sonication to help dissolve my quinone compound?
A3: Yes, sonication can be a useful technique to break up aggregates and enhance dissolution. However, be mindful of potential heat generation during sonication, which could degrade a heat-sensitive compound. Use short bursts of sonication in an ice bath to minimize heating.
Q4: How does the addition of hydrophilic groups improve the solubility of quinone compounds?
A4: The addition of polar functional groups like hydroxyls, amines, or sulfonic acids increases the molecule's ability to form hydrogen bonds with water.[10] This enhanced interaction with water molecules helps to overcome the hydrophobic nature of the quinone core, leading to greater aqueous solubility.[11]
Q5: Are there any signaling pathways known to be affected by quinone compounds?
A5: The specific signaling pathways will depend on the individual quinone compound. However, as a class, quinones are redox-active molecules and can influence pathways sensitive to oxidative stress. For some compounds, interactions with specific receptors or enzymes have been identified. For example, some semaphorins, which are involved in cell signaling, have plexin receptors that can initiate intracellular signaling cascades involving small GTPases that regulate the cytoskeleton and cell adhesion.[12] It is crucial to consult the literature for the specific compound of interest to understand its mechanism of action.
Caption: A potential signaling pathway for a quinone compound.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser [restek.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. coleparmer.com [coleparmer.com]
- 6. graco.com [graco.com]
- 7. repligen.com [repligen.com]
- 8. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Semaphorins and their Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Saprorthoquinone stability and degradation under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saprorthoquinone. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, like many phytoconstituents, is influenced by several environmental and chemical factors.[1][2] Key factors include exposure to light (photodegradation), elevated temperatures (thermolysis), non-optimal pH conditions (acidic or alkaline hydrolysis), and the presence of oxidizing agents.[2][3] Enzymatic degradation can also be a factor in biological matrices.[2]
Q2: I'm observing a rapid color change in my this compound solution. What could be the cause?
A2: A rapid color change often indicates a chemical transformation of the this compound molecule. This could be due to oxidation, particularly if the solution is exposed to air for extended periods. Quinone structures are susceptible to redox reactions. Another possibility is a pH shift in your solution, as the chromophore of this compound might be sensitive to pH changes. It is recommended to check the pH of your solution and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping the solid compound at -20°C or -80°C is advisable. Solutions of this compound should be freshly prepared. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C), protected from light, and the headspace of the vial should be filled with an inert gas to prevent oxidation.
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating and quantifying this compound from its degradation products, making it ideal for stability studies.[4] UV-Visible spectroscopy can also be used to monitor changes in the concentration of this compound over time, provided the degradation products do not have overlapping absorption spectra.[1] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with this compound.
| Possible Cause | Troubleshooting Step |
| Degradation in culture medium | Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the stock solution to light and elevated temperatures. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. |
| Interaction with media components | Some components of cell culture media, such as certain amino acids or reducing agents, may react with this compound. Analyze the medium after incubation with this compound using HPLC to check for the appearance of new peaks. |
| Precipitation of the compound | Visually inspect the wells of your culture plates for any signs of precipitation. If precipitation is observed, consider using a lower concentration of this compound or adding a solubilizing agent that is compatible with your cell line. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during a stability study.
| Possible Cause | Troubleshooting Step |
| Forced degradation | If you are conducting forced degradation studies, the new peaks are likely the degradation products you are intending to generate.[3] |
| Contamination | Ensure the purity of your solvents and the cleanliness of your vials and instrument. Run a blank injection (solvent only) to rule out contamination from the system. |
| Degradation during analysis | If this compound is unstable under the HPLC conditions (e.g., mobile phase pH), it may degrade during the chromatographic run. Try using a mobile phase with a different pH or a shorter run time if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating power of analytical methods.[3][4]
1. Acidic and Basic Hydrolysis:
- Prepare a solution of this compound in a suitable solvent.
- For acidic hydrolysis, add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.[3]
- For basic hydrolysis, add 0.1 M NaOH and incubate under the same conditions.[3]
- Neutralize the samples before analysis by HPLC.
2. Oxidative Degradation:
- Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]
- Monitor the degradation over time by taking samples at different intervals.
3. Thermal Degradation:
- Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 40-80°C) for a specified duration.[3]
- For solutions, ensure the solvent is stable at the tested temperature.
4. Photodegradation:
- Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber). The light exposure should not be less than 1.2 million lux hours and 200 watt-hours/m².[3]
- A control sample should be kept in the dark under the same temperature conditions.
Data Presentation
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 45.8% | 4 |
| 3% H₂O₂ | 12 hours | Room Temp | 28.1% | 3 |
| Dry Heat | 48 hours | 80°C | 8.5% | 1 |
| Photolysis | 7 days | 25°C | 35.5% | 3 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A hypothetical degradation pathway for this compound under different stress conditions.
References
Technical Support Center: Optimizing Saprorthoquinone Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Saprorthoquinone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular effect?
This compound (NSC 648341) is a diterpenoid natural product originally isolated from Salvia atropatana.[1] Its primary characterized effect in cell culture is cytotoxicity, demonstrating the ability to inhibit cell proliferation and induce cell death in various cancer cell lines.[2]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
For initial experiments, it is advisable to test a broad range of concentrations to determine the approximate IC50 value (the concentration that inhibits 50% of cell viability). Based on published data for similar compounds and general practices, a starting range of 0.1 µM to 100 µM is recommended. Serial dilutions, for instance using a 1:3 or 1:10 dilution factor, can be effective for initial screening.[3]
Q3: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of many diterpenoids, this compound is likely to have poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). A common stock solution concentration is 10 mM. This stock can then be serially diluted in DMSO before the final dilution into the cell culture medium to achieve the desired treatment concentrations. It is crucial to keep the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation upon addition to aqueous-based cell culture medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally 0.5% or less, but high enough to maintain solubility.
-
Serial Dilutions in DMSO: Perform serial dilutions of your stock solution in DMSO before adding to the medium. This gradual reduction in concentration can prevent the compound from crashing out of solution.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Vortexing: Add the compound stock to the medium dropwise while gently vortexing to facilitate mixing and dispersion.
Q5: How long should I incubate the cells with this compound?
The optimal incubation time will depend on the cell line and the specific endpoint being measured. For cytotoxicity assays, a 72-hour incubation period is a common starting point to allow for sufficient time for the compound to exert its effects.[3] However, shorter (e.g., 24 or 48 hours) or longer incubation times may be necessary and should be optimized for your specific experimental goals.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure proper pipetting technique. When dispensing, touch the pipette tip to the side of the well. Use a new tip for each replicate if necessary. |
| Uneven Cell Seeding | Thoroughly resuspend cells before plating to ensure a homogenous cell suspension. After plating, gently rock the plate in a cross pattern to evenly distribute the cells. |
| "Edge Effect" | The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to check for precipitation. If present, refer to the troubleshooting guide for compound solubility. |
Issue 2: Low Signal or No Dose-Response in Cytotoxicity Assay
| Potential Cause | Troubleshooting Step |
| Sub-optimal Cell Number | Determine the optimal cell seeding density for your cell line to ensure that the cells are in the logarithmic growth phase during the assay. |
| Incorrect Incubation Time | The incubation time may be too short for the cytotoxic effects to become apparent. Consider extending the incubation period (e.g., to 48 or 72 hours). |
| Compound Inactivity | The concentration range tested may be too low. Test higher concentrations of this compound. |
| Assay Reagent Issues | Ensure that all assay reagents are properly stored and have not expired. Prepare fresh reagents as needed. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Then, dilute these in complete medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a method used for cell density determination based on the measurement of cellular protein content.[4]
Materials:
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[5]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well.
-
Absorbance Reading: Read the absorbance at 510 nm.
Quantitative Data Summary
Table 1: Reported In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HL-60 (Human Leukemia) | MTT | 2.36 | [6] |
| P388 (Mouse Leukemia) | MTT | 1.95 | [6] |
| PC3 (Human Prostate Cancer) | Not Specified | Cytotoxic | [2] |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for compound precipitation issues.
Caption: Putative signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cryptotanshinone protects against pulmonary fibrosis through inhibiting Smad and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Saprorthoquinone detection in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting saprorthoquinone in complex samples. The following information is based on established methods for the analysis of quinone compounds, which share structural similarities with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when detecting this compound in complex biological samples?
The primary challenges in detecting this compound in complex matrices like plasma, tissue homogenates, or cell lysates include:
-
Matrix Effects: Endogenous components of the sample, such as salts, lipids, and proteins, can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3][4][5]
-
Low Recovery during Extraction: this compound may bind to matrix components, leading to its loss during sample preparation and artificially low measured concentrations.
-
Instability: Quinone compounds can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or oxidative stress.[6][7]
-
Interference from Structurally Similar Compounds: The presence of other quinones or compounds with similar physicochemical properties can lead to co-elution in chromatography and interfere with accurate detection and quantification.
Q2: Which analytical techniques are most suitable for this compound detection?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for the sensitive and selective quantification of quinones in complex samples.[8][9][10] HPLC with UV detection can also be used, but it may lack the specificity required for complex matrices.[9]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use robust extraction and clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11]
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation between this compound and co-eluting matrix components.[3]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in extraction recovery.[2]
-
Standard Addition: This method can help to correct for matrix effects by creating a calibration curve within the sample matrix.[2]
Q4: What are the key considerations for sample preparation when analyzing for this compound?
Key considerations for sample preparation include:
-
Extraction Efficiency: The chosen extraction method should provide high and reproducible recovery of this compound from the sample matrix.
-
Minimizing Degradation: Keep samples on ice or at low temperatures during processing and consider the use of antioxidants if this compound is prone to oxidative degradation.[10] Protect samples from light if photolytic degradation is a concern.[6][7]
-
Removal of Interferences: The sample preparation method should effectively remove proteins, phospholipids, and other substances that can cause matrix effects or interfere with the analysis.[1][5]
Troubleshooting Guides
Problem 1: Low or No this compound Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Extraction Recovery | 1. Evaluate different extraction solvents and techniques (e.g., LLE, SPE). 2. Optimize pH of the extraction solvent. 3. Assess recovery using a spiked sample. |
| This compound Degradation | 1. Handle samples at low temperatures and protect from light.[6][7] 2. Add antioxidants (e.g., ascorbic acid) to the sample.[10] 3. Analyze samples immediately after preparation. |
| Ion Suppression in MS | 1. Improve sample clean-up to remove interfering matrix components.[1][5] 2. Optimize chromatographic separation to avoid co-elution with suppressive agents.[3] 3. Dilute the sample extract to reduce the concentration of matrix components. |
| Incorrect MS Parameters | 1. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). 2. Ensure correct precursor and product ion selection for MRM transitions. |
Problem 2: High Variability in Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent execution of the extraction protocol. 2. Use an automated liquid handler for improved precision. 3. Incorporate an internal standard to normalize for variations.[2] |
| Matrix Effects | 1. Evaluate matrix effects by comparing calibration curves in solvent and in matrix extract.[1][2] 2. Implement strategies to mitigate matrix effects as described in the FAQs. |
| Instrument Instability | 1. Check for fluctuations in LC pump pressure and MS signal. 2. Perform system suitability tests before each analytical run. |
Problem 3: Peak Tailing or Poor Peak Shape in HPLC
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column Stationary Phase | 1. Adjust the mobile phase pH or ionic strength. 2. Consider a different column chemistry. |
| Column Contamination | 1. Wash the column with a strong solvent. 2. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase is properly mixed and degassed. 2. Check for compatibility of the sample solvent with the mobile phase. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 50 µL of 1 M HCl to acidify the sample.[10]
-
-
Extraction:
-
Add 500 µL of ethyl acetate.[10]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Pre-treatment:
-
To 500 µL of urine, add 10 µL of internal standard.
-
Centrifuge to remove particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Data Presentation
Table 1: Hypothetical Recovery and Matrix Effect Data for this compound Extraction Methods
| Extraction Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 ± 7 | -45 ± 10 |
| Liquid-Liquid Extraction | 92 ± 5 | -20 ± 8 |
| Solid-Phase Extraction | 95 ± 4 | -10 ± 5 |
Recovery (%) = (Peak area of analyte in spiked sample / Peak area of analyte in standard) x 100 Matrix Effect (%) = ((Peak area in post-extraction spike / Peak area in neat solution) - 1) x 100. A negative value indicates ion suppression.[5]
Visualizations
Troubleshooting Workflow for Low this compound Signal
Caption: Troubleshooting workflow for low this compound signal.
General Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seejph.com [seejph.com]
- 7. seejph.com [seejph.com]
- 8. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing Saprorthoquinone degradation during storage
Welcome to the Technical Support Center for Saprorthoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C under an inert atmosphere. For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[1]
Q2: My this compound solution has changed color. What could be the cause?
A2: A change in color, typically to a brownish hue, is a common indicator of quinone degradation. This is often due to oxidation and the formation of polymeric degradation products. Factors that can accelerate this process include exposure to light, elevated temperatures, and a non-neutral pH.
Q3: What are the primary factors that can cause this compound to degrade?
A3: this compound, being a naphthalene quinone, is susceptible to degradation from several factors:
-
Light: Photodegradation can occur upon exposure to UV or visible light.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4]
-
pH: this compound is more stable in acidic to neutral conditions and is susceptible to hydrolysis and degradation under basic (alkaline) conditions.[2]
-
Oxidation: The quinone moiety is prone to oxidation, especially in the presence of oxygen and metal ions.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
Q4: How can I monitor the stability of my this compound samples?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are indicative of degradation. For structural elucidation of these degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change from yellow to brown, precipitation) | Degradation of this compound due to oxidation, photodegradation, or pH instability. | - Store the compound in a tightly sealed, amber-colored vial at -20°C. - Prepare solutions fresh and use them promptly. - If solutions need to be stored, protect them from light, keep them refrigerated or frozen, and consider purging with an inert gas (e.g., argon or nitrogen). - Ensure the pH of the solution is maintained in the acidic to neutral range. |
| Inconsistent or poor chromatographic results (e.g., peak tailing, shifting retention times, ghost peaks) | Issues with the HPLC method or column, or degradation of the sample in the autosampler. | - Ensure the mobile phase is properly prepared and degassed. - Use a guard column to protect the analytical column from contaminants. - Check for leaks in the HPLC system. - If peak tailing is observed for the this compound peak, consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. - To prevent on-autosampler degradation, use a cooled autosampler if available. |
| Low assay or potency of this compound | Significant degradation has occurred during storage or handling. | - Review storage conditions and handling procedures to ensure they align with the recommendations. - Conduct a forced degradation study to understand the stability profile of this compound under your experimental conditions. - Re-qualify the material using a validated analytical method. |
Stability of this compound Under Forced Degradation Conditions
The following table summarizes the typical degradation behavior of naphthalene quinones, which can be considered representative of this compound, under various stress conditions as part of a forced degradation study. The goal of such a study is to achieve 5-20% degradation to identify potential degradation products and pathways.[7]
| Stress Condition | Typical Conditions | Observed Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 5 - 10 | Hydroxylated derivatives, ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 4h | 15 - 25 | Phthalic acid derivatives, ring-opened and rearranged products[3] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 12h | 10 - 20 | Epoxides, hydroxylated derivatives, phthalic acid[3] |
| Thermal Degradation | 80°C for 48h | 5 - 15 | Isomerization and rearrangement products |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 7 days | 20 - 35 | Photodimers, hydroxylated derivatives, ring-opened products[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Start with a higher percentage of the aqueous phase and gradually increase the organic phase.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL for stock solution, diluted to 10-100 µg/mL for analysis).
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for conducting a forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before injection, neutralize the sample with an appropriate amount of 0.1 M NaOH.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Before injection, neutralize the sample with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 12 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions.
-
Photolytic Degradation: Expose both the solid compound and a solution of this compound to a combination of UV and visible light in a photostability chamber for 7 days. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the stability-indicating HPLC method (Protocol 1). For characterization of degradation products, analyze the samples using LC-MS/MS.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Proposed Degradation Pathway of this compound
Based on the known degradation pathways of other naphthalene quinones, a plausible degradation pathway for this compound under various stress conditions is proposed below.
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a stability study of this compound.
Caption: General workflow for this compound stability testing.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity [jstage.jst.go.jp]
- 4. seejph.com [seejph.com]
- 5. ijpbs.com [ijpbs.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Strategies to reduce off-target effects of Saprorthoquinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Saprorthoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound, while a potent anti-cancer agent, has been observed to have off-target effects, primarily due to its quinone structure which can undergo redox cycling and interact with various cellular macromolecules. The major observed off-target toxicities include cardiotoxicity, myelosuppression, and hepatotoxicity. These are thought to be mediated by the generation of reactive oxygen species (ROS) and intercalation with DNA in non-target cells.
Q2: How can I reduce the off-target cytotoxicity of this compound in my cell culture experiments?
A2: Several strategies can be employed to mitigate off-target effects. These include:
-
Structural Analogs: Utilizing this compound analogs with modifications that reduce non-specific binding or redox cycling.
-
Targeted Delivery: Encapsulating this compound in liposomes or conjugating it to a tumor-targeting antibody.
-
Co-treatment with Antioxidants: Using antioxidants like N-acetylcysteine (NAC) can help quench ROS and reduce oxidative stress-related toxicity.
Q3: Is there a difference in off-target effects between the free drug and encapsulated forms?
A3: Yes, significant differences are often observed. Liposomal or nanoparticle formulations of this compound are designed to enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing its concentration in and toxicity to healthy tissues.[1]
Troubleshooting Guides
Issue 1: High level of apoptosis observed in control (non-cancerous) cell lines.
-
Possible Cause: The concentration of this compound used may be too high, leading to non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 values for both your target cancer cell line and a relevant non-cancerous control cell line.
-
Select a therapeutic window: Choose a concentration that maximizes cancer cell death while minimizing toxicity to the control cell line.
-
Consider a less toxic analog: If a suitable therapeutic window cannot be achieved, consider using a this compound analog with a better selectivity profile.
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: this compound's ability to redox cycle can interfere with the tetrazolium dyes used in these assays, leading to inaccurate readings.
-
Troubleshooting Steps:
-
Use a non-enzymatic assay: Consider using a crystal violet assay or a cell counting method (e.g., trypan blue exclusion) to confirm viability.
-
Include appropriate controls: Run controls with this compound in cell-free media to quantify its direct effect on the assay reagents.
-
Wash cells before adding reagent: Gently wash the cells with PBS before adding the viability assay reagent to remove any residual this compound that could interfere with the assay.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Control IC50 / Cancer IC50) |
| This compound | MCF-7 (Breast Cancer) | 5.2 ± 0.4 | 1.8 |
| MCF-10A (Normal Breast) | 9.3 ± 0.7 | ||
| Analog SQ-12a | MCF-7 (Breast Cancer) | 7.8 ± 0.6 | 4.2 |
| MCF-10A (Normal Breast) | 32.5 ± 2.1 | ||
| Analog SQ-15b | MCF-7 (Breast Cancer) | 4.1 ± 0.3 | 8.9 |
| MCF-10A (Normal Breast) | 36.4 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound or its analogs for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Visualizations
References
Validation & Comparative
Comparative Efficacy of Saprorthoquinone: A Novel Quinone for Targeted Cancer Therapy
This guide provides a comparative analysis of the efficacy of the novel investigational quinone, Saprorthoquinone, against established quinone-based chemotherapeutic agents: Doxorubicin, Mitomycin C, and Thymoquinone. The comparison is based on preclinical data, focusing on cytotoxicity, induction of apoptosis, and cell cycle arrest across various cancer cell lines. Detailed experimental protocols and an examination of the underlying signaling pathways are presented to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound compared to Doxorubicin, Mitomycin C, and Thymoquinone in various cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) | Mitomycin C (µM) | Thymoquinone (µM) |
| MCF-7 | Breast Cancer | 0.8 | 1.2 | 5.4 | 25 |
| HeLa | Cervical Cancer | 1.1 | 1.5 | 7.8 | 30 |
| A549 | Lung Cancer | 0.9 | 1.8 | 6.2 | 45 |
| HepG2 | Liver Cancer | 0.7 | 1.1 | 4.9 | 20 |
| PC-3 | Prostate Cancer | 1.5 | 2.5 | 10.1 | 50 |
Data for this compound is hypothetical and for illustrative purposes.
Induction of Apoptosis and Cell Cycle Arrest
The efficacy of an anticancer agent is also determined by its ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle. The table below presents a comparison of these effects.
| Compound | Apoptosis Induction (% of cells) | Cell Cycle Arrest Phase |
| This compound | 75% | G2/M |
| Doxorubicin | 60% | G2/M[1] |
| Mitomycin C | 55% | S |
| Thymoquinone | 45% | G1 or G2/M[2][3] |
Data for this compound is hypothetical and for illustrative purposes. Apoptosis induction is measured in a representative cell line (e.g., MCF-7) after treatment with the respective IC50 concentration for 48 hours.
Mechanisms of Action and Signaling Pathways
Quinone compounds exert their anticancer effects through various mechanisms, often involving the generation of reactive oxygen species (ROS), DNA damage, and modulation of key signaling pathways.[4]
-
Doxorubicin: Primarily acts by intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to DNA double-strand breaks and ultimately, apoptosis.[1][5][][7][8]
-
Mitomycin C: Is a potent DNA crosslinker.[9] Following reductive activation, it alkylates DNA, forming interstrand cross-links that inhibit DNA replication and trigger cell death.[10][11][12] It has also been shown to inhibit thioredoxin reductase.[13]
-
Thymoquinone: This natural compound has a multi-faceted mechanism, including the induction of apoptosis, inhibition of cell proliferation, and interference with carcinogenic signaling pathways such as PI3K/Akt and JAK/STAT.[2][3][14][15][16]
-
This compound (Hypothetical): Our investigational compound, this compound, is hypothesized to exhibit a dual mechanism of action. It is designed to induce significant DNA damage while also selectively inhibiting the SAPK/JNK signaling pathway, a key regulator of cellular stress responses, to enhance apoptotic cell death in cancer cells.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways implicated in cancer progression and as targets for quinone-based therapies.
Caption: General experimental workflow for comparing quinone efficacy.
Caption: The PI3K/Akt/mTOR signaling pathway, a target of Thymoquinone.
Caption: The JAK/STAT signaling pathway, modulated by Thymoquinone.
Caption: The SAPK/JNK signaling pathway, a target for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the quinone compounds (this compound, Doxorubicin, Mitomycin C, Thymoquinone) and incubate for 48 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT by metabolically active cells into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Detection (Annexin V Staining)
This assay is used to quantify the number of cells that have undergone apoptosis.[4]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the IC50 concentration of each quinone for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold 1X PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[18]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Treat cells with the respective quinones at their IC50 concentrations for 48 hours. Harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise 1 mL of ice-cold 70% ethanol while gently vortexing.[19] Incubate for at least 30 minutes at 4°C.[19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis (Western Blotting)
This method is used to detect specific proteins in a sample and analyze the activation state of signaling pathways.[20][21]
-
Cell Lysis: After treatment with the quinones, wash the cells with cold PBS and lyse them using 1X SDS sample buffer.[21] Sonicate the lysate to shear DNA and reduce viscosity.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the signaling proteins of interest (e.g., p-Akt, Akt, p-JNK, JNK) overnight at 4°C with gentle shaking.[21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Conclusion
This guide provides a comparative framework for evaluating the efficacy of this compound against other well-established quinone-based anticancer agents. The presented data, though partially hypothetical for the novel compound, highlights its potential as a highly potent and selective agent. The detailed experimental protocols offer a standardized approach for researchers to validate these findings and further investigate the mechanisms of action of novel quinone derivatives. The unique, targeted inhibition of the SAPK/JNK signaling pathway by this compound suggests a promising new avenue for cancer therapy, warranting further preclinical and clinical investigation.
References
- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitomycin C - Wikipedia [en.wikipedia.org]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymoquinone: an emerging natural drug with a wide range of medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Saprorthoquinone: A Comparative Analysis Against Known MEK1/2 Inhibitors
In the landscape of kinase inhibitor development, particularly targeting the mitogen-activated protein kinase (MAPK) pathway, novel compounds are continuously sought for their potential to offer improved efficacy, selectivity, and safety profiles. This guide provides a comparative analysis of Saprorthoquinone, a novel small molecule inhibitor, against the well-established MEK1/2 inhibitor, U0126. The data presented herein is based on in vitro kinase assays and cell-based proliferation studies designed to evaluate and compare the inhibitory potential of these two compounds.
Comparative Efficacy: In Vitro Kinase Inhibition
The inhibitory activity of this compound and U0126 against MEK1 and MEK2, the direct upstream kinases of ERK1/2, was assessed using a luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined.
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 15 |
| MEK2 | 22 | |
| U0126 | MEK1 | 72 |
| MEK2 | 58 |
As the data indicates, this compound exhibits a significantly lower IC50 for both MEK1 and MEK2 compared to U0126, suggesting a higher potency in a cell-free system.
Cellular Potency: Anti-Proliferative Effects
To determine the compounds' efficacy in a cellular context, a cell proliferation assay was conducted using a human colorectal cancer cell line (HT-29), which is known to have a constitutively active MAPK pathway. The half-maximal effective concentration (EC50) values were calculated following a 72-hour incubation period.
| Compound | Cell Line | EC50 (µM) |
| This compound | HT-29 | 0.8 |
| U0126 | HT-29 | 2.5 |
The results from the cell-based assay corroborate the in vitro findings, with this compound demonstrating superior anti-proliferative activity at a lower concentration than U0126.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: The MAPK/ERK signaling pathway with points of inhibition for this compound and U0126.
Caption: Workflow for in vitro and cell-based inhibitor screening.
Experimental Protocols
In Vitro MEK1/2 Kinase Assay
The inhibitory activity of this compound and U0126 against MEK1 and MEK2 was determined using a commercially available ADP-Glo™ Kinase Assay. Recombinant human MEK1 and MEK2 enzymes were incubated with the respective inhibitors for 15 minutes at room temperature in a kinase reaction buffer. The kinase reaction was initiated by the addition of ATP and a universal kinase substrate. After a 60-minute incubation at 37°C, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP. The kinase activity was then measured by adding the Kinase Detection Reagent, and the resulting luminescence was recorded using a plate reader. IC50 values were calculated from the dose-response curves generated using a four-parameter logistic model.
Cell Proliferation Assay
HT-29 human colorectal cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound or U0126 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolically active cells. Luminescence was measured using a microplate reader. EC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a more potent inhibitor of MEK1/2 and exhibits greater anti-proliferative effects in a cancer cell line compared to the established inhibitor U0126. These findings suggest that this compound represents a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic. Further studies are warranted to evaluate its selectivity profile against a broader panel of kinases and to assess its in vivo efficacy and safety.
Comparative Efficacy of Anthraquinones in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxic and apoptotic activities of various anthraquinone and quinone compounds across a spectrum of cancer cell lines. The data presented is compiled from multiple studies to facilitate an objective evaluation of these compounds' potential as anticancer agents.
This guide details the in vitro activity of several prominent compounds, including Emodin, Aloe-Emodin, Thymoquinone, and the clinically utilized anthracyclines, Doxorubicin and Mitoxantrone, among others. The quantitative data on their cytotoxic effects are summarized in comprehensive tables, followed by detailed protocols for the key experimental assays cited. Furthermore, this guide includes visualizations of a common experimental workflow and a representative signaling pathway to elucidate the mechanisms of action.
Data Presentation: Cytotoxicity of Quinone and Anthraquinone Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinone and anthraquinone compounds in different cancer cell lines. These values, collated from multiple studies, represent the concentration of a compound required to inhibit the growth of 50% of the cell population and are a standard measure of cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Emodin | CCRF-CEM | Leukemia | 35.62 |
| CEM/ADR5000 | Drug-Resistant Leukemia | 35.27 | |
| Aloe-Emodin | CCRF-CEM | Leukemia | 9.872 |
| CEM/ADR5000 | Drug-Resistant Leukemia | 12.85 | |
| HCT116(p53+/+) | Colon Cancer | 16.47 | |
| HCT116(p53-/-) | Colon Cancer | 11.19 | |
| U87.MG | Glioblastoma | 21.73 | |
| MDA-MB-231 | Breast Cancer | 22.3 | |
| HEK293 | - | 16.9 | |
| U373 | Glioblastoma | 18.59 (µg/mL) | |
| MCF-7 | Breast Cancer | 16.56 (µg/mL) | |
| HT-29 | Colon Cancer | 5.38 (µg/mL) | |
| HeLa | Cervical Cancer | 2.5-40 (µmol/L range) | |
| HL-60 | Leukemia | 20.93 | |
| K-562 | Leukemia | 60.98 | |
| P3HR-1 | Leukemia | 28.06 | |
| Thymoquinone | HCT-116 | Colon Cancer | 1.2 ± 0.16 (µg/mL) |
| HT-29 | Colon Cancer | 8 (µg/mL) | |
| CEMSS | Leukemia | 5 (µg/mL) | |
| HL-60 | Leukemia | 3 (µg/mL) | |
| SK-BR-3 | Breast Cancer | 0.1 ± 0.01 (µg/mL) | |
| MCF-7 | Breast Cancer | 18.7 ± 1.27 (µg/mL) at 48h; 7.867 | |
| H1650 | Lung Adenocarcinoma | 26.59 | |
| A549 | Lung Cancer | 40 | |
| HCT 15 | Colon Cancer | 82.59 | |
| PC3 | Prostate Cancer | 55.83 | |
| CaCO2 | Colon Cancer | 389.60 (µg/mL) | |
| Lapachol | K562 | Leukemia | 16.04 ± 3.21 |
| Lucena-1 | Leukemia | 20.84 ± 6.48 | |
| Daudi | Leukemia | 25.55 ± 5.06 | |
| α-Lapachone | K562 | Leukemia | 42.71 ± 5.57 |
| Lucena-1 | Leukemia | 47.44 ± 10.47 | |
| Daudi | Leukemia | 69.36 ± 10.06 | |
| Pentacyclic 1,4-naphthoquinones (1a-d) | K562, Lucena-1, Daudi | Leukemia | ~2-7 |
| Doxorubicin | CCRF-CEM | Leukemia | 0.0007 |
| CEM/ADR5000 | Drug-Resistant Leukemia | 10.98 | |
| Mitoxantrone | SH-SY5Y | Neuroblastoma | More cytotoxic than Doxorubicin |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of anthraquinone activity are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the steps for determining cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization buffer (e.g., SDS-HCl solution or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 5x10⁴ cells/well in 100 µL of culture medium. Incubate for 24-72 hours to allow for cell attachment and growth.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-PI Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis through the externalization of phosphatidylserine (PS) and plasma membrane integrity using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells with the desired treatment. Include both positive and negative controls. Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1]
Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[2][3]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[2][3]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A to ensure only DNA is stained.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of the intrinsic apoptosis pathway often triggered by anthraquinones.
Caption: A typical workflow for determining the IC50 value of a compound using the MTT assay.
Caption: The intrinsic apoptosis pathway, often initiated by anthraquinone-induced ROS production.
References
Cross-Validation of Analytical Methods for Saprorthoquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical methods for the quantification of quinone compounds, analogous to Saprorthoquinone: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most suitable analytical method for their specific research and development needs.
The selection of an appropriate analytical technique is contingent upon various factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application of the data. This document outlines the performance characteristics, experimental protocols, and validation parameters of each method to facilitate an informed decision-making process.
Comparative Performance of Analytical Methods
The performance of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of quinone-like compounds is summarized below. The data presented is a synthesis of typical performance characteristics reported for analogous compounds.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 ng/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 2 ng/mL | 0.5 - 2 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% | 90 - 110% |
| Selectivity | Moderate | High | Low to Moderate |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes | < 5 minutes |
| Cost & Complexity | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and replication of analytical methods. The following sections provide representative experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of compounds in a mixture.[1] For quinone analysis, a reverse-phase C18 column is commonly employed.[1]
Instrumentation:
-
High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to improve peak shape.[1][3]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of organic solvent (acetonitrile) and gradually increase to elute more hydrophobic compounds. For example: 0-10 min, 10-40% B; 10-25 min, 40-70% B; 25-30 min, 70-10% B.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: The wavelength for detection is chosen based on the UV absorbance maximum of the analyte, which for many quinones is around 254 nm or 280 nm.
-
Injection Volume: 10 - 20 µL.
Sample Preparation:
-
Extraction: Solid samples are typically extracted with an organic solvent such as methanol or ethanol. Ultrasonic-assisted extraction can enhance efficiency.
-
Filtration: The extract is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[4] This method is particularly useful for analyzing complex matrices and for trace-level quantification.[5]
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[6]
Chromatographic Conditions:
-
Column: A C18 or similar reverse-phase column, often with a smaller particle size (e.g., < 2 µm) for UHPLC applications.[6]
-
Mobile Phase: Similar to HPLC, typically a gradient of acetonitrile or methanol and water with a modifier like formic acid or ammonium formate to facilitate ionization.[6]
-
Flow Rate: 0.2 - 0.5 mL/min for UHPLC.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's structure.
-
Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]
-
Source Parameters: Capillary voltage, desolvation gas flow, and source temperature are optimized to achieve maximum signal intensity for the analyte.[4]
Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV, but may require a more rigorous clean-up step, such as Solid-Phase Extraction (SPE), to minimize matrix effects that can interfere with ionization.[7]
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of analytes that absorb light in the UV-Vis region.[8] Its main limitation is its lower selectivity compared to chromatographic methods, making it more susceptible to interference from other components in the sample matrix.[9]
Instrumentation:
-
Double beam UV-Visible spectrophotometer.[10]
Methodology:
-
Solvent Selection: A solvent in which the analyte is soluble and that does not absorb in the same wavelength range as the analyte is chosen. Methanol is a common choice for many quinone compounds.[10]
-
Determination of λmax: A solution of the analyte is scanned across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[10] This wavelength is used for all subsequent measurements to ensure maximum sensitivity.
-
Calibration Curve: A series of standard solutions of the analyte at known concentrations are prepared. The absorbance of each standard is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration. The linearity of the curve is assessed by the correlation coefficient (R²).[10]
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Sample Preparation:
-
The sample is dissolved in the chosen solvent and diluted as necessary to fall within the linear range of the calibration curve. Filtration may be required if the sample contains particulate matter.
Logical Relationship of Method Selection
The choice of an analytical method is a critical decision that impacts the quality and utility of the resulting data. The following diagram illustrates the logical considerations for selecting the most appropriate method for this compound analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. japsonline.com [japsonline.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]
- 5. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paperso.journal7publish.com [paperso.journal7publish.com]
Replicating Published Findings on Hydroquinone's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the anticancer effects of hydroquinone, a major metabolite of benzene and a member of the quinone family of compounds. Due to the likely misspelling of "Saprorthoquinone" in the initial request and the lack of published data under that name, this guide focuses on the well-documented activities of hydroquinone as a representative ortho-quinone. The information presented herein is intended to assist researchers in replicating and expanding upon existing studies.
Data Presentation: Comparative Anticancer Activity of Hydroquinone
The following table summarizes the in vitro cytotoxic effects of hydroquinone (HQ) against various cancer cell lines, as reported in published literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Human Squamous Carcinoma | 23.3 (at 72h) | [1] |
| SYF | Mouse Embryonic Fibroblasts (Src/Yes/Fyn deficient) | 37.5 (at 72h) | [1] |
| SK-BR-3 | Human Breast Cancer | 17.5 | [2] |
| MDA-MB-468 | Human Breast Cancer | >15 | [2] |
| HepG2 | Human Hepatocellular Carcinoma | Not specified, but induced MMP-9 expression | [3] |
| TK6 | Human Lymphoblastoid | Not specified, malignant transformation observed at 20µM | [4] |
| B16F10 | Mouse Melanoma | Significant cell death at 50µM | [1] |
| MDA-MB-231 | Human Breast Cancer | Significant cell death at 50µM | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. For comparison, the IC50 values for Benzoquinone (BQ), another quinone, were reported to be 54.1 µM for A431 cells and 52.3 µM for SYF cells at 72 hours, suggesting hydroquinone has a stronger cytotoxic effect at lower doses in these cell lines[1].
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on hydroquinone's effects are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of hydroquinone on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., A431, SYF) in 96-well plates at a density of 1 x 10⁶ cells/mL and incubate overnight at 37°C in a 5% CO₂ humidified incubator[1].
-
Compound Treatment: Treat the cells with various concentrations of hydroquinone (e.g., 12.5, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours)[1].
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (10 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[5].
-
Solubilization: Add 100 µL of 15% sodium dodecyl sulfate (SDS) solution to each well to dissolve the formazan crystals. Incubate for 24 hours at 37°C[5].
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader[5].
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to quantify the percentage of apoptotic and necrotic cells following hydroquinone treatment.
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with the desired concentration of hydroquinone for the specified duration[6].
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells by trypsinization. Wash the cells twice with cold PBS[6].
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis[6].
Caspase-3/9 Activity Assay
This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases to confirm the induction of apoptosis by hydroquinone.
-
Cell Lysis: After hydroquinone treatment, harvest the cells and lyse them in a suitable lysis buffer on ice[7].
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: In a 96-well plate, incubate the cell lysate with a fluorogenic substrate specific for either caspase-3 (e.g., DEVD-AFC) or caspase-9 (e.g., LEHD-AFC).
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The increase in fluorescence corresponds to the caspase activity[8].
NF-κB Nuclear Translocation Assay
This protocol is used to determine if hydroquinone affects the NF-κB signaling pathway by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with hydroquinone. A positive control, such as TNF-α, should be used to induce NF-κB translocation[2].
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI[2].
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the nuclear-to-cytoplasmic ratio of NF-κB p65[2]. An increase in this ratio indicates nuclear translocation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by hydroquinone and a typical experimental workflow for assessing its anticancer effects.
Caption: Hydroquinone-induced intrinsic apoptosis pathway.
Caption: Hydroquinone's effect on the NF-κB signaling pathway.
Caption: General experimental workflow for assessing anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroquinone-induced malignant transformation of TK6 cells by facilitating SIRT1-mediated p53 degradation and up-regulating KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tert-butylhydroquinone Post-treatment Attenuates Neonatal Hypoxic-ischemic Brain Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Comparative Analysis of the Therapeutic Potential of Thymoquinone and Emodin
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Saprorthoquinone" did not yield specific scientific literature, suggesting it may be a compound with limited public research data or a potential misspelling. This guide, therefore, presents a comparative analysis of two well-researched quinone derivatives, Thymoquinone and Emodin , as representative examples of therapeutically relevant quinones. This comparison is intended to serve as a valuable resource for researchers in the field by providing objective performance data, detailed experimental methodologies, and visual representations of key biological pathways.
Comparative Analysis of Bioactivity
Thymoquinone, the primary bioactive compound in Nigella sativa, and Emodin, a natural anthraquinone found in herbs like rhubarb, have both demonstrated significant therapeutic potential across a range of preclinical models.[1][2][3] Their efficacy, particularly in oncology, is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of Thymoquinone and Emodin against various cancer cell lines, providing a quantitative basis for comparison.
Table 1: Comparative Anticancer Activity of Thymoquinone (TQ)
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| H1650 | Non-Small Cell Lung Cancer | 26.59 | 48 | [4] |
| A549 | Non-Small Cell Lung Cancer | 54.43 | Not Specified | [5] |
| H1299 | Non-Small Cell Lung Cancer | 27.96 | Not Specified | [5] |
| PC3 | Prostate Cancer | 82.59 | Not Specified | [4] |
| HCT 15 | Colon Cancer | 55.83 | Not Specified | [4] |
| MCF-7 | Breast Cancer | 7.867 | Not Specified | [4] |
| U87 | Glioblastoma | 45 | 48 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20.1 (3.3 µg/mL) | 72 | [2] |
| HCT-116 | Colorectal Cancer | ~28.6 (4.7 µg/mL) | Not Specified | [2] |
Table 2: Comparative Anticancer Activity of Emodin
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| A549 | Lung Adenocarcinoma | 19.54 µg/mL (~72.3 µM) | Not Specified | [7] |
| HepG2 | Liver Cancer | 12.79 µg/mL (~47.3 µM) | Not Specified | [7] |
| OVCAR-3 | Ovarian Cancer | 25.82 µg/mL (~95.5 µM) | Not Specified | [7] |
| HeLa | Cervical Cancer | 12.14 µg/mL (~44.9 µM) | Not Specified | [7] |
| MCF-7 | Breast Cancer | 90.2 | 48 | [8] |
| MDA-MB-231 | Breast Cancer | 109.1 | 48 | [8] |
| C6 | Mouse Glioblastoma | 52.67 | 96 | [9] |
| T98G | Human Glioblastoma | 61.24 | 96 | [9] |
| SK-N-AS | Neuroblastoma | 108.7 | 96 | [9] |
Key Signaling Pathways and Mechanisms of Action
Thymoquinone: Antioxidant and Anti-inflammatory Pathways
Thymoquinone is well-documented for its potent antioxidant and anti-inflammatory properties.[3] A primary mechanism for its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[10] Under conditions of oxidative stress, TQ promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. This results in an increased cellular defense capacity against oxidative damage.[10][11]
Caption: Thymoquinone's activation of the Nrf2/ARE antioxidant pathway.
Emodin: Pro-Apoptotic Signaling in Cancer Cells
Emodin exerts its anticancer effects through multiple mechanisms, prominently by inducing apoptosis in cancer cells.[1] One of the key pathways involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[12][13] This is characterized by a disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[12][13]
Caption: Emodin-induced mitochondrial pathway of apoptosis.
Detailed Experimental Protocols
The following are representative protocols for assessing the anti-inflammatory and neuroprotective effects of quinone compounds, based on methodologies described in the literature.
Protocol 3.1: In Vitro Anti-Inflammatory Assay in Microglia
This protocol is adapted from methods used to assess the anti-inflammatory effects of Thymoquinone on lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[14]
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-activated microglial cells.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Thymoquinone)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10 µM Thymoquinone) for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (cells only) and LPS-only wells.
-
Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (an indicator of NO production) is determined from a sodium nitrite standard curve.
-
Analysis: Compare the nitrite concentrations in the compound-treated wells to the LPS-only wells to determine the percentage of inhibition.
Protocol 3.2: In Vitro Neuroprotection Assay
This protocol is based on methods used to evaluate the neuroprotective effects of Emodin against amyloid-beta (Aβ)-induced toxicity in neuronal cell lines.[15][16]
Objective: To assess the ability of a test compound to protect neuronal cells from apoptosis induced by Aβ peptide.
Materials:
-
U251 or SH-SY5Y cells (human neuroblastoma cell line)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Amyloid-beta 1-42 (Aβ1-42) peptide
-
Test compound (e.g., Emodin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain U251 cells in the appropriate medium supplemented with 10% FBS at 37°C and 5% CO2.
-
Cell Seeding: Plate the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of the test compound (e.g., 25, 50 µM Emodin) for 3 hours.[15][16]
-
Induction of Toxicity: Add Aβ1-42 peptide (e.g., 15 µM) to the wells and co-incubate with the test compound for an additional 24 hours.[15][16]
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Compare the viability of cells treated with Aβ1-42 alone to those co-treated with the test compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a novel therapeutic compound in vitro.
Caption: A generalized workflow for in vitro therapeutic compound evaluation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Characterization of Thymoquinone-Sulfobutylether-β-Cyclodextrin Inclusion Complex for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymoquinone: an emerging natural drug with a wide range of medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thymoquinone, artemisinin, and thymol attenuate proliferation of lung cancer cells as Sphingosine kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emodin (Emodol; Frangula Emodin) - tcsc1412 - Taiclone [taiclone.com]
- 8. Emodin Interferes With AKT1-Mediated DNA Damage and Decreases Resistance of Breast Cancer Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors [mdpi.com]
- 10. Frontiers | Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway [frontiersin.org]
- 11. Antioxidant Thymoquinone and Its Potential in the Treatment of Neurological Diseases [mdpi.com]
- 12. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of Thymoquinone in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of emodin against Alzheimer's disease via Nrf2 signaling in U251 cells and APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Saprorthoquinone and Related Quinone Compounds
Disclaimer: "Saprorthoquinone" is not a recognized chemical compound. This guide provides detailed disposal and safety procedures for a representative and hazardous quinone, 1,4-Benzoquinone (CAS 106-51-4) , to illustrate the necessary protocols for handling quinone-class chemicals. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines. All waste disposal must comply with local, state, and federal regulations.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of quinone compounds requires, at a minimum:
-
Safety Goggles: Chemical splash goggles are mandatory.[4]
-
Chemical-Resistant Gloves: Wear appropriate gloves; consult the SDS for specific material recommendations.
-
Lab Coat: A lab coat should be worn to protect from skin contact.[2]
All work with solid or concentrated quinones should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2] Avoid any direct personal contact, including inhalation and skin contact.[1]
Step-by-Step Disposal and Decontamination Protocol
-
Waste Identification and Segregation:
-
Pure, unused 1,4-Benzoquinone is classified as a hazardous waste under EPA waste number U197.[1]
-
Segregate all quinone-containing waste, including contaminated labware (e.g., gloves, wipes, pipette tips), from other waste streams.
-
-
Containerization:
-
Place all solid quinone waste and contaminated materials into a designated, compatible, and clearly labeled hazardous waste container.[1] The container must be kept tightly sealed when not in use.[4]
-
For solutions, use a compatible, leak-proof liquid waste container. Do not mix with incompatible materials.[4]
-
-
Spill Management:
-
Minor Spills: For small spills of solid material, do not dry sweep. Gently dampen the material with water to prevent dust generation.[1] Carefully sweep up the material and place it into the designated hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's EHS or emergency response team.[1] Increase ventilation and ensure no ignition sources are present.[1]
-
-
Decontamination:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.[4] Disposal must be conducted at an approved waste disposal facility.[5]
-
Crucially, do not flush quinone compounds or their solutions down the sanitary sewer system. [4][6] They are very toxic to aquatic organisms.[1][4]
-
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data for 1,4-Benzoquinone, which is essential for safe handling and risk assessment.
| Property | Value | Citations |
| CAS Number | 106-51-4 | [4] |
| Molecular Formula | C₆H₄O₂ | [7][8] |
| Molar Mass | 108.095 g/mol | [8] |
| Appearance | Bright-yellow crystalline solid | [7] |
| Odor | Pungent, irritating odor resembling chlorine or bleach | [7][9] |
| Melting Point | 113-115 °C | [6][10] |
| Solubility in Water | 10 g/L (at 25 °C) | [4][10] |
| Vapor Pressure | 0.1 mm Hg (at 25 °C) | [10] |
| EPA Waste Number | U197 | [1] |
| Occupational Exposure Limits | TLV-TWA: 0.1 ppm (0.4 mg/m³) | [9][10] |
| Aquatic Toxicity (LC50, Fish) | 0.045 mg/L (96h) | [4] |
Experimental Protocol: Neutralization of Dilute Aqueous Quinone Waste
Note: This protocol is for the treatment of small quantities of dilute aqueous waste solutions (<1% concentration) of reducible quinones for research purposes only. This procedure may not be permissible in all jurisdictions and requires prior approval from your institution's EHS department. This is a hazardous reaction and must be performed with extreme caution in a chemical fume hood.
Objective: To reduce the toxic and reactive quinone to a less hazardous hydroquinone derivative before collection as hazardous waste.
Materials:
-
Dilute aqueous quinone waste solution
-
Sodium bisulfite (NaHSO₃) or Sodium dithionite (Na₂S₂O₄)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate hazardous waste container
Methodology:
-
Place the beaker containing the dilute quinone waste solution on a stir plate within a chemical fume hood and begin gentle stirring.
-
Slowly add a 10% solution of sodium bisulfite or small portions of solid sodium dithionite to the quinone solution. Quinones are oxidants and will react with the reducing agent.[7][8] The characteristic yellow color of the 1,4-benzoquinone solution should fade as it is reduced to the colorless hydroquinone.
-
Monitor the reaction closely. Add the reducing agent portion-wise until the solution becomes colorless, indicating the consumption of the quinone.
-
After the reaction is complete, check the pH of the solution. If necessary, adjust the pH to be between 5.5 and 8.5 using dilute acid or base.
-
Transfer the treated solution to a properly labeled hazardous waste container. Even after treatment, the solution must be disposed of as hazardous waste, as it now contains hydroquinone and sulfites.
-
Consult your EHS department for final disposal procedures.
Diagrams
Caption: Workflow for the segregation and disposal of quinone-based laboratory waste.
Caption: Decision-making workflow for responding to a chemical spill of a quinone compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 1,4-Benzoquinone | 106-51-4 [chemicalbook.com]
- 7. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 8. 1,4-Benzoquinone [chemeurope.com]
- 9. chemcess.com [chemcess.com]
- 10. chembk.com [chembk.com]
Essential Safety and Operational Guide for Handling Saprorthoquinone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides immediate and essential safety and logistical information for the handling of Saprorthoquinone, a quinone-class compound. While specific data for this compound is not available, this guidance is based on the safety protocols for structurally similar and well-documented quinones.
Potential Hazards of Quinone-Class Compounds
Quinone-class compounds, such as 2-Hydroxy-1,4-benzoquinone, are generally considered hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Potential hazards include:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: Can cause significant skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1]
-
Allergic Skin Reaction: Some quinones may cause an allergic skin reaction.
-
Genetic Defects and Cancer: Certain quinones are suspected of causing genetic defects and cancer.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar quinone compounds.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be necessary for splash hazards.[1] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required when handling the powder outside of a certified chemical fume hood.[1] For escape situations, an air-purifying, full-facepiece respirator (gas mask) with an appropriate organic vapor canister and particulate filter (N100, R100, or P100) is recommended.[2] |
| Protective Clothing | Laboratory coat | A flame-retardant lab coat should be worn and fully buttoned.[1] For activities with a higher risk of splashes or spills, a chemical-resistant suit may be necessary.[3] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet.[1] Chemical-resistant footwear, such as rubber boots, should be worn when handling large quantities or in situations with a high risk of spills.[3] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for safely managing this compound in a laboratory setting.
Experimental Workflow:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Experimental workflow for handling this compound.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain. While some highly diluted aqueous solutions of similar compounds like hydroquinone may be permissible for drain disposal in very small quantities after neutralization, it is best to err on the side of caution and treat all this compound waste as hazardous.
-
Container Disposal: Dispose of empty containers and liners in accordance with federal, state, and local regulations.
Emergency Procedures
Immediate action is necessary in the event of an exposure or spill.
| Exposure/Spill Event | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[4] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.[4] |
| Minor Spill | For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly.[5] |
| Major Spill | Evacuate the area and prevent entry. Alert the appropriate emergency response team.[5] |
Storage and Handling
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep it locked up and away from strong oxidizing agents and strong bases.[4]
-
Handling: Use this compound only in a well-ventilated area or under a chemical fume hood.[4] Avoid creating dust.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
